S-Methyl-L-thiocitrulline acetate
Description
Properties
IUPAC Name |
acetic acid;(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S.C2H4O2/c1-13-7(9)10-4-2-3-5(8)6(11)12;1-2(3)4/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H3,(H,3,4)/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKPZPRDNPUAJY-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CSC(=NCCCC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CSC(=NCCC[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474693 | |
| Record name | S-Methyl-L-thiocitrulline acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174063-92-4 | |
| Record name | S-Methyl-L-thiocitrulline acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Deep Dive: S-Methyl-L-thiocitrulline Acetate
Mechanism of Action, Selectivity Profile, and Experimental Protocols
Part 1: Executive Summary
S-Methyl-L-thiocitrulline (SMTC) acetate is a synthetic, potent, and selective inhibitor of neuronal Nitric Oxide Synthase (nNOS/NOS1) . Structurally derived from L-arginine, SMTC functions as a competitive antagonist at the enzyme's active site.
Its primary utility in drug development lies in its selectivity profile. Unlike non-selective inhibitors (e.g., L-NAME) that cause profound vasoconstriction by blocking endothelial NOS (eNOS), SMTC exhibits a 10- to 17-fold selectivity for nNOS over eNOS.[1] This therapeutic window allows for the investigation of neuroprotective pathways in stroke, excitotoxicity, and neuropathic pain with reduced cardiovascular liability. However, the selectivity margin is narrow; precise dosing is required to maintain nNOS specificity without crossing into eNOS inhibition.
Part 2: Molecular Mechanism of Action
1. Structural Mimicry and Binding
SMTC is a thiocitrulline derivative where the urea oxygen of citrulline is replaced by a sulfur atom, which is subsequently methylated. This modification creates a structure that closely mimics L-arginine , the natural substrate of NOS.
-
Competitive Inhibition: SMTC binds to the heme-containing active site of the NOS dimer. It competes directly with L-arginine for the substrate binding pocket near the heme iron.
-
Binding Kinetics: SMTC is characterized as a slow, tight-binding inhibitor . Unlike rapid reversible inhibitors, SMTC establishes an equilibrium that favors the enzyme-inhibitor complex, often requiring pre-incubation in assays to reach maximal inhibitory potential.
-
Active Site Interaction: The S-methyl group occupies a hydrophobic pocket within the nNOS active site that is slightly more accessible in the neuronal isoform than in the endothelial or inducible isoforms, conferring its selectivity.
2. Selectivity Profile (Quantitative Data)
The following table summarizes the inhibition constants (
| Isoform | Target Function | Selectivity Ratio (vs nNOS) | Physiological Implication | |
| nNOS (NOS1) | Neurotransmission, Neurotoxicity | 1.2 nM | 1x (Target) | Blockade reduces excitotoxic damage and central sensitization. |
| eNOS (NOS3) | Vasodilation, BP Regulation | ~11 - 24 nM | ~10x - 20x | Inhibition causes hypertension (pressor effect). |
| iNOS (NOS2) | Immune Defense, Inflammation | ~34 - 40 nM | ~30x | Inhibition reduces inflammatory NO burst. |
Data Source: Furfine et al. (1994), Narayanan et al. (1995).[5]
Critical Insight: While SMTC is "selective," the 10-fold margin over eNOS is technically narrow. In in vivo models, doses exceeding 0.3 mg/kg often result in systemic vasoconstriction, indicating loss of selectivity.
Part 3: Pathway Visualization
The following diagram illustrates the Nitric Oxide signaling pathway and the specific intervention point of SMTC.
Caption: SMTC competitively inhibits nNOS to block neurotoxic NO production while sparing eNOS-mediated vasodilation at optimal concentrations.
Part 4: Experimental Methodologies
To validate SMTC activity, researchers must use assays that account for its slow-binding kinetics.
Protocol A: Radiometric Citrulline Conversion Assay (Gold Standard)
This assay measures the conversion of radioactive
Reagents:
-
Purified recombinant nNOS (rat or human).
-
-L-Arginine (1
Ci/ L).[6] -
NADPH (1 mM, prepared fresh).
-
Calmodulin (0.1
M) and (200 M). -
Cation-exchange resin (Dowex-50W) to separate Arginine from Citrulline.
Step-by-Step Workflow:
-
Pre-Incubation (Critical): Incubate nNOS enzyme with SMTC (varying concentrations: 0.1 nM – 100 nM) in reaction buffer (50 mM Tris-HCl, pH 7.4) for 15 minutes at 25°C. Rationale: Allows the slow-binding inhibitor to reach equilibrium.
-
Initiation: Add the substrate cocktail (
-L-Arginine, NADPH, CaM, ) to start the reaction. -
Reaction: Incubate for 10–15 minutes at 37°C.
-
Termination: Stop reaction with ice-cold stop buffer (20 mM HEPES, 2 mM EDTA).
-
Separation: Pass the mixture through Dowex-50W resin columns.
-
Quantification: Measure the flow-through using liquid scintillation counting.
-
Analysis: Plot % Activity vs. log[SMTC] to determine
. Calculate using the Cheng-Prusoff equation.
Protocol B: Griess Assay (High Throughput Screening)
A colorimetric assay detecting nitrite (
Workflow:
-
Cell Culture: Treat neuronal cells (e.g., cortical neurons) with SMTC (10 nM – 10
M) for 30 minutes. -
Stimulation: Stimulate NO production (e.g., using NMDA or Calcium ionophore). Incubate for 24 hours.
-
Collection: Harvest 50
L of culture supernatant. -
Reaction: Mix 1:1 with Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).
-
Detection: Incubate 10 minutes at room temperature. Measure Absorbance at 540 nm .
-
Validation: Standard curve using Sodium Nitrite (
).
Part 5: References
-
Furfine, E. S., et al. (1994). "Potent and selective inhibition of human nitric oxide synthases.[5] Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline."[3][5][8][10] Journal of Biological Chemistry, 269(43), 26677-26683.[3][5]
-
Narayanan, K., et al. (1995). "S-alkyl-L-thiocitrullines.[3][5] Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo."[5] Journal of Biological Chemistry, 270(19), 11103-11110.[3][5]
-
Matthews, R. T., et al. (1997). "S-Methylthiocitrulline, a neuronal nitric oxide synthase inhibitor, protects against malonate and MPTP neurotoxicity."[11] Experimental Neurology, 143(2), 282-286.[11]
-
Cayman Chemical. "S-methyl-L-Thiocitrulline (hydrochloride) Product Information."
-
Garthwaite, J., et al. (1995). "Potent and selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline." Neuropharmacology, 34(11), 1587-1595.
Sources
- 1. Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. What are nNOS inhibitors and how do they work? [synapse.patsnap.com]
- 8. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 10. researchgate.net [researchgate.net]
- 11. S-Methylthiocitrulline, a neuronal nitric oxide synthase inhibitor, protects against malonate and MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Biochemical Characterization and Application of S-Methyl-L-thiocitrulline (SMTC) Acetate
Executive Summary
S-Methyl-L-thiocitrulline (SMTC) acetate is a potent, highly selective, and cell-permeable inhibitor of neuronal Nitric Oxide Synthase (nNOS) . Unlike non-selective inhibitors (e.g., L-NAME) that cause widespread vasoconstriction by inhibiting endothelial NOS (eNOS), SMTC exhibits a distinct selectivity profile (Ki nNOS ≈ 1.2 nM vs. Ki eNOS ≈ 11 nM), making it a critical tool for dissecting the physiological role of nNOS in neurovascular coupling, pain processing, and neurodegeneration.
This guide provides a rigorous technical analysis of SMTC acetate, detailing its physicochemical properties, kinetic mechanism, validated experimental protocols, and in vivo pharmacokinetics.
Chemical and Physical Profile
SMTC is an L-arginine analogue where the guanidino nitrogen is replaced by a methylsulfanyl group.[1] The acetate salt form is preferred in biological applications due to its enhanced solubility and stability compared to the free base.
Table 1: Physicochemical Properties
| Property | Specification |
| Chemical Name | S-Methyl-L-thiocitrulline acetate |
| Synonyms | SMTC acetate; N5-[imino(methylthio)methyl]-L-ornithine acetate |
| CAS Number (Acetate) | 174063-92-4 (Primary for acetate); 156719-41-4 (Alternate) |
| CAS Number (Free Base) | 156719-39-0 |
| Molecular Formula | C7H15N3O2S[1][][3][4][5] · C2H4O2 |
| Molecular Weight | 265.33 g/mol (Acetate salt); ~205.28 g/mol (Free base) |
| Solubility | Water (>25 mg/mL), DMSO (>20 mg/mL), Ethanol (>75 mg/mL) |
| Appearance | White to off-white crystalline solid |
| Stability | Hygroscopic; Store at -20°C; Stable in solution at -80°C for 6 months |
Mechanism of Action and Selectivity
Biochemical Mechanism
SMTC functions as a competitive inhibitor of L-Arginine. It binds to the active site of the NOS enzyme, specifically interacting with the heme cofactor.
-
Binding Mode: SMTC occupies the substrate binding pocket. Unlike some inhibitors that act as suicide substrates, SMTC is a slow, tight-binding reversible inhibitor.
-
Heme Interaction: Spectral studies indicate that SMTC binding induces a Type II difference spectrum, suggesting a direct interaction between the thiourea sulfur and the heme iron, preventing oxygen activation required for NO synthesis.
Kinetic Selectivity Profile
The therapeutic potential of SMTC lies in its selectivity ratio. It is approximately 10-17 fold more selective for nNOS over eNOS and ~30 fold more selective over iNOS.
Table 2: Inhibition Constants (Ki) for Human NOS Isoforms
| Isoform | Ki Value (nM) | Biological Consequence of Inhibition |
| nNOS (Neuronal) | 1.2 | Blockade of neurotransmission, neurovascular coupling, and excitotoxicity. |
| eNOS (Endothelial) | 11.0 | Vasoconstriction, reduced blood flow (occurs at higher doses). |
| iNOS (Inducible) | 34.0 - 40.0 | Reduced inflammatory response (requires high concentration). |
Expert Insight: While SMTC is "selective," it is not "specific." At high micromolar concentrations used in some careless experimental designs, it will inhibit eNOS, causing confounding hypertensive effects. Titration is critical.
Signaling Pathway Visualization
The following diagram illustrates the specific intervention point of SMTC within the glutamatergic signaling cascade.
Figure 1: Mechanism of SMTC intervention in the nNOS signaling cascade.[6] SMTC competes with L-Arginine for the nNOS active site, effectively halting downstream NO production.
Experimental Protocols
Preparation of Stock Solutions
Objective: Create a stable 10 mM stock solution of SMTC Acetate.
-
Weighing: Weigh 2.65 mg of SMTC Acetate (MW: 265.33 g/mol ).
-
Solvent Selection:
-
Preferred: Sterile distilled water or PBS (pH 7.4).
-
Alternative: DMSO (if high concentration >20 mM is required).[5]
-
-
Dissolution: Add 1.0 mL of solvent. Vortex gently until completely dissolved.
-
Storage: Aliquot into 50 µL volumes in light-protective tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.
In Vitro nNOS Activity Assay (Citrulline Conversion)
This protocol measures the conversion of [14C]-L-Arginine to [14C]-L-Citrulline, the gold standard for determining Ki.
Reagents:
-
Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA.
-
Cofactors: 1 mM NADPH, 10 µg/mL Calmodulin, 2 mM CaCl2, 5 µM FAD, 5 µM FMN, 10 µM BH4.
-
Substrate: L-Arginine (containing 0.1 µCi [14C]-L-Arginine).
-
Enzyme: Recombinant human nNOS (approx. 10-20 ng/reaction).
Workflow:
-
Pre-incubation: Mix Buffer, Cofactors, and Enzyme on ice.
-
Inhibitor Addition: Add SMTC at varying concentrations (e.g., 0.1 nM to 100 nM).
-
Equilibration: Incubate at 37°C for 5 minutes to allow enzyme-inhibitor binding.
-
Initiation: Add L-Arginine substrate mixture to start the reaction.
-
Reaction: Incubate at 37°C for 10–15 minutes (ensure linear rate).
-
Termination: Stop reaction with 2 mL ice-cold STOP buffer (20 mM HEPES, 2 mM EDTA, pH 5.5).
-
Separation: Pass mixture through a Dowex-50W cation exchange resin column.
-
Principle: Unreacted L-Arginine (positively charged) binds to the resin. L-Citrulline (neutral at pH 5.5) flows through.
-
-
Quantification: Measure flow-through via liquid scintillation counting.
Figure 2: Step-by-step workflow for the radiometric nNOS inhibition assay.
In Vivo Applications & Pharmacokinetics
Blood-Brain Barrier (BBB) Permeability
SMTC is capable of crossing the BBB, a critical property for CNS research.
-
Evidence: Studies using 11C-labeled SMTC in primates and rats demonstrate brain uptake.
-
Functional Proof: Systemic administration modulates neurovascular coupling in the visual cortex and provides neuroprotection in models of cerebral ischemia.
Pharmacokinetics and Dosing[7]
-
Route: Intraperitoneal (i.p.) or Intravenous (i.v.).
-
Typical Dose (Rat): 0.3 – 1.0 mg/kg.
-
Note: Doses >3.0 mg/kg lose selectivity and will inhibit eNOS, causing significant blood pressure elevation (pressor effect).
-
-
Half-life: Short plasma half-life; biological effects (enzyme inhibition) may persist longer due to tight binding.
-
Clearance: Primarily renal.
References
-
Furfine, E. S., et al. (1994).[7][8] Potent and selective inhibition of human nitric oxide synthases.[3][5][6][8] Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline.[5][8] Journal of Biological Chemistry, 269(43), 26677–26683.[5][8] Link
-
Narayanan, K., et al. (1995).[5][8] S-alkyl-L-thiocitrullines.[5][8][9][10] Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo.[5][8][9] Journal of Biological Chemistry, 270(19), 11103–11110.[5][8] Link
-
Gozal, D., et al. (1996). S-methyl-L-thiocitrulline, a specific neuronal nitric oxide synthase inhibitor, prevents hypoxia-induced gasping in the developing rat. Pediatric Research, 40(5), 764-769. Link
-
Kelly, P., et al. (2013). The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans. Hypertension, 62, 556–562. Link
-
Cayman Chemical. (2024). S-methyl-L-Thiocitrulline (hydrochloride) Product Information. Link
Sources
- 1. S-methyl-L-thiocitrulline | C7H15N3O2S | CID 107968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Regulation of Endothelial Nitric-oxide Synthase (NOS) S-Glutathionylation by Neuronal NOS: EVIDENCE OF A FUNCTIONAL INTERACTION BETWEEN MYOCARDIAL CONSTITUTIVE NOS ISOFORMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Precision Protocol: S-Methyl-L-thiocitrulline (SMTC) for Selective nNOS Inhibition in Cell Culture
Abstract
S-Methyl-L-thiocitrulline (SMTC) is a highly potent and selective inhibitor of Neuronal Nitric Oxide Synthase (nNOS/NOS1) .[1] Unlike non-selective analogues (e.g., L-NAME), SMTC exhibits a narrow but distinct selectivity window (10–17 fold) for nNOS over Endothelial NOS (eNOS) and Inducible NOS (iNOS). This application note provides a rigorous, self-validating protocol for using SMTC in cell culture, specifically designed to maximize nNOS inhibition while preserving eNOS-dependent vascular homeostasis and avoiding off-target toxicity.
Part 1: Scientific Foundation & Mechanism
Mechanism of Action
SMTC functions as a competitive inhibitor of L-arginine, the physiological substrate of NOS enzymes. It binds reversibly to the heme-containing active site of nNOS.
-
Binding Kinetics: SMTC is a "slow, tight-binding" inhibitor.[1] It does not merely block the site but induces a conformational change that stabilizes the inhibitor-enzyme complex.
-
Selectivity Profile:
Critical Insight: The selectivity of SMTC is concentration-dependent. At concentrations
Mechanistic Pathway Diagram
Figure 1: Competitive inhibition mechanism of SMTC at the nNOS heme site, preventing L-Arginine oxidation and downstream excitotoxicity.
Part 2: Pre-Experimental Planning
Reagent Preparation & Storage
Trustworthiness Check: SMTC is hygroscopic. Improper storage leads to hydrolysis and loss of potency.
| Parameter | Specification | Notes |
| MW | 278.20 g/mol | Dihydrochloride salt form |
| Solubility | Water: ~50 mg/mLPBS (pH 7.2): >25 mg/mLDMSO: >20 mg/mL | Preferred: Sterile Water or PBS. Avoid DMSO if possible to minimize solvent effects on oxidative stress markers. |
| Stock Conc. | 10 mM | Dissolve 2.78 mg in 1 mL sterile water. |
| Storage | -20°C (Solid)-80°C (Solution) | Aliquot stock to avoid freeze-thaw cycles. Stable for >1 year at -20°C. |
Dose Optimization (The Selectivity Window)
To maintain nNOS selectivity, you must work within the "Selectivity Window."
-
Target Concentration: 100 nM – 1 µM
-
Upper Limit: Do NOT exceed 5 µM in cell culture if eNOS preservation is required.
-
Control: Always run a vehicle control (Water/PBS) and a positive control (e.g., L-NAME 100 µM, non-selective) to validate the assay window.
Part 3: Experimental Protocols
Protocol A: Acute nNOS Inhibition (Short-Term Signaling)
Application: Studying rapid NO signaling events (e.g., Glutamate-induced Calcium influx).
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed neuronal cells (e.g., SH-SY5Y, primary cortical neurons) in 24-well plates.
-
Allow to reach 70-80% confluency.
-
-
Equilibration:
-
Remove growth medium.[3] Wash 1x with warm HBSS or physiological buffer (Mg2+ free if studying NMDA receptors).
-
-
Pre-Incubation (Critical Step):
-
Add SMTC diluted in buffer to final concentrations: 100 nM, 300 nM, 1 µM .
-
Incubate for 30–60 minutes at 37°C.
-
Note: SMTC is a slow-binding inhibitor; <30 min may result in incomplete inhibition.
-
-
Stimulation:
-
Add agonist (e.g., 100 µM Glutamate + 10 µM Glycine) directly to the buffer containing SMTC. Do not wash out SMTC.
-
-
Assay Readout:
-
Measure NO production immediately using a fluorescent probe (Protocol C) or cGMP endpoint.
-
Protocol B: Chronic Neuroprotection Assay
Application: Assessing survival against excitotoxic stress over 24-48 hours.
-
Treatment:
-
Replace culture media with fresh media containing SMTC (100 nM – 1 µM) .
-
Incubate for 1 hour prior to toxic challenge.
-
-
Challenge:
-
Add neurotoxic agent (e.g., Oxygen-Glucose Deprivation, Glutamate, or MPP+).
-
-
Co-Incubation:
-
Maintain SMTC presence throughout the 24-hour stress period.
-
-
Viability Check:
-
Assess cell survival via MTT, LDH release, or ATP luminescence.
-
Protocol C: Validation via DAF-FM Diacetate (NO Detection)
Self-Validating Step: Confirm SMTC actually lowers NO levels.
-
Loading: Incubate cells with 5 µM DAF-FM Diacetate for 30 min at 37°C before SMTC treatment if measuring basal NO, or after SMTC if measuring stimulated NO.
-
Wash: Wash 2x with PBS to remove extracellular probe. Incubate 20 min in fresh buffer to allow de-esterification.
-
Measurement:
-
Excitation: 495 nm | Emission: 515 nm.
-
Expected Result: SMTC treated cells should show significantly reduced fluorescence (30-60% reduction) compared to Vehicle + Stimulus.
-
Part 4: Experimental Workflow & Logic
Figure 2: Optimized workflow for SMTC treatment. Note the "Do NOT Wash" step between pre-incubation and stimulation to maintain equilibrium binding.
Part 5: Troubleshooting & Optimization
| Observation | Possible Cause | Corrective Action |
| No inhibition observed | Insufficient pre-incubation time. | Increase pre-incubation to 60 mins. SMTC is a slow-onset inhibitor.[1] |
| High cell toxicity | Off-target effects or solvent toxicity. | Ensure concentration is < 5 µM.[4] If using DMSO, keep final vol < 0.1%. Switch to water/PBS. |
| Inhibition of eNOS | Dose too high (>5 µM). | Titrate down to 100 nM. Verify expression levels of nNOS vs eNOS in your specific cell line. |
| Precipitation | Stock solution degraded. | SMTC is hygroscopic. Use fresh aliquots. Do not refreeze thawed aliquots more than once. |
References
-
Furfine, E. S., et al. (1994).[2] "Potent and selective inhibition of human nitric oxide synthases.[1] Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline."[1] The Journal of Biological Chemistry, 269(43), 26677–26683. Link
-
Narayanan, K., et al. (1995). "S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo." The Journal of Biological Chemistry, 270(19), 11103–11110. Link
-
Komers, R., et al. (2000).[2] "Effects of S-methyl-L-thiocitrulline on blood pressure and regional hemodynamics in conscious rats." Hypertension, 35(1), 356-361. Link
-
Cayman Chemical. (n.d.). "S-methyl-L-Thiocitrulline (hydrochloride) Product Information." Link
-
Sigma-Aldrich. (n.d.). "S-Methyl-L-thiocitrulline, Dihydrochloride - Product Specification." Link
Sources
- 1. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenously produced nitric oxide inhibits endothelial cell growth as demonstrated using novel antisense cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
Troubleshooting & Optimization
S-Methyl-L-thiocitrulline half-life in vivo and dosing frequency
Ticket ID: SMTC-PK-001 Topic: In Vivo Pharmacokinetics, Dosing Frequency, and Experimental Optimization Assigned Specialist: Senior Application Scientist, Neuropharmacology Division
Executive Summary
S-Methyl-L-thiocitrulline (SMTC) is a potent, selective neuronal Nitric Oxide Synthase (nNOS) inhibitor.[1][2] Unlike non-selective analogues (e.g., L-NAME), SMTC exhibits a 10- to 17-fold selectivity for nNOS over endothelial NOS (eNOS) in rat models. This guide addresses critical inquiries regarding its biological half-life, dosing regimens for chronic vs. acute studies, and troubleshooting for lack of efficacy.
Quick Reference Data
| Parameter | Value / Characteristic |
| Selectivity | nNOS > eNOS (~17-fold in rat tissue) |
| Mechanism | Competitive inhibitor of L-Arginine; Slow, tight-binding |
| Typical Dose (Rat, IP/IV) | 1 – 10 mg/kg (Acute); 3 – 10 mg/kg (Neuroprotection) |
| BBB Permeability | Yes (Systemic administration reduces brain NO levels) |
| Functional Duration | 2 – 6 hours (Dose-dependent) |
| Vehicle | Saline or PBS (Water soluble) |
Part 1: Pharmacokinetics & Dosing Strategy
Q1: What is the in vivo half-life ( ) of SMTC?
Answer:
While specific plasma elimination half-life (
-
Plasma Kinetics: Like many amino acid analogues (e.g., L-NMMA), SMTC is cleared relatively rapidly from plasma, likely within 1–2 hours post-bolus.
-
Biologic Half-Life (The "Tight-Binding" Effect): SMTC is a "slow, tight-binding" inhibitor. It associates with the nNOS active site and dissociates slowly. Consequently, the pharmacodynamic effect (enzyme inhibition) persists longer than the compound remains detectable in plasma.
-
Operational Window: In normotensive rats, pressor effects and nNOS inhibition are typically observed for 2 to 4 hours following a single IV/IP bolus (1–3 mg/kg).
Q2: How frequently should I dose for chronic experiments?
Answer: Due to the rapid plasma clearance and reversible nature of the binding, a single daily dose is often insufficient for continuous nNOS suppression.
-
Acute Studies (e.g., Stroke/Ischemia models): A single bolus of 3–10 mg/kg (IP) administered 30 minutes pre-injury or 3 hours post-injury is standard.
-
Chronic Studies (e.g., Neuropathic Pain):
-
Option A (Bolus): Dose b.i.d. (twice daily) at 3–10 mg/kg IP to maintain suppression.
-
Option B (Infusion): For stable steady-state inhibition, use an osmotic minipump. A rate of 0.3–1.0 mg/kg/hr is recommended to avoid peaks that might trigger off-target eNOS inhibition (hypertension).
-
Q3: Does SMTC cross the Blood-Brain Barrier (BBB)?
Answer: Yes. Systemic administration (IP or IV) of SMTC has been proven to attenuate NO concentration in brain tissue and provide neuroprotection in intracerebral hemorrhage (ICH) models. Direct intrathecal (i.t.) injection (1 µmol) is also effective for spinal cord-specific targets (e.g., bladder reflex studies).
Part 2: Mechanism of Action & Signaling
Understanding the competitive nature of SMTC is vital for troubleshooting. It competes with the endogenous substrate, L-Arginine, for the heme active site of nNOS.
Figure 1: Competitive inhibition mechanism. SMTC binds to the nNOS heme site with high affinity (Ki ~1.2 nM), preventing L-Arginine oxidation.[1]
Part 3: Troubleshooting & Optimization
Issue 1: "I am not observing the expected neuroprotective/analgesic effect."
Root Cause Analysis:
-
L-Arginine Competition: Is your model creating an excess of L-Arginine? Since SMTC is competitive, high local L-Arginine concentrations (common in some culture media or inflammatory states) can outcompete the inhibitor.
-
Timing: In ischemia models, SMTC is most effective when given <3 hours post-injury . Delayed dosing often fails due to the "point of no return" in the NO cascade.
Corrective Action:
-
In Vitro: Reduce L-Arginine in media to physiological levels (~50-100 µM) if possible.
-
In Vivo: Increase dose to 10 mg/kg or switch to a continuous infusion to maintain a constant plasma concentration ratio of SMTC:L-Arginine.
Issue 2: "My animals are developing hypertension."
Root Cause Analysis: While selective, SMTC loses selectivity at high doses (>10-20 mg/kg), beginning to inhibit eNOS (endothelial NOS). eNOS inhibition causes vasoconstriction and elevated blood pressure.
Corrective Action:
-
Dose Titration: Lower the dose to 1–3 mg/kg .
-
Validation: Monitor mean arterial pressure (MAP). If MAP rises >15-20 mmHg, your dose is hitting eNOS.
Part 4: Experimental Protocols
Protocol A: Preparation of Stock Solution
SMTC is hygroscopic and sensitive to moisture.
-
Solvent: Dissolve SMTC dihydrochloride in sterile PBS (pH 7.4) or physiological saline.
-
Concentration: Prepare a 10 mg/mL stock for IP injection.
-
Storage: Aliquot and freeze at -20°C. Do not refreeze multiple times.
-
Stability: Use thawed aliquots within 24 hours.
Protocol B: Validation Workflow (Target Engagement)
Before running a large behavioral cohort, validate nNOS inhibition in a small satellite group.
Figure 2: Recommended workflow for validating SMTC target engagement prior to main study.
References
-
Furfine, E. S., et al. (1994). "Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline."[1][3] Journal of Biological Chemistry.
-
Narayanan, K., et al. (1995). "S-alkyl-L-thiocitrullines.[1][4] Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo."[1][4] Journal of Biological Chemistry.
-
Colado, M. I., et al. (2001). "In vivo evidence for free radical involvement in methylenedioxymethamphetamine-induced neurotoxicity." Psychopharmacology. (Demonstrates brain NO attenuation).[2][5]
- Chowdhary, S., et al. (2000). "The role of nitric oxide in the regulation of forearm blood flow in humans." (Demonstrates use of SMTC in human vascular studies).
Sources
- 1. apexbt.com [apexbt.com]
- 2. Administration of S-methyl-L-thiocitrulline protects against brain injuries after intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing S-Methyl-L-thiocitrulline (SMTC) Stock Solutions
Topic: Avoiding S-Methyl-L-thiocitrulline precipitation in stock solutions Audience: Researchers, Scientists, and Drug Development Professionals Persona: Senior Application Scientist[1][2][3]
Introduction: The Chemistry of Consistency
S-Methyl-L-thiocitrulline (SMTC) is a potent, selective neuronal nitric oxide synthase (nNOS) inhibitor.[1][2][3][4][5][6][7][8] In experimental pharmacology, the integrity of your data relies heavily on the bioavailability of your inhibitor.[3] A precipitated compound results in an unknown effective concentration, leading to high variance in IC50 values and irreproducible in vivo data.[1][3]
This guide addresses the physicochemical properties of SMTC (specifically the dihydrochloride salt, the most common commercial form) and provides a self-validating workflow to ensure solubility and stability.
Module 1: Solubility Profile & Solvent Selection
The Core Issue: Precipitation in SMTC solutions is rarely due to total insolubility but rather kinetic shock (rapid solvent exchange) or thermodynamic shifts (temperature/pH changes).[1][2][3]
Solubility Matrix (SMTC Dihydrochloride)
| Solvent | Solubility Limit (approx.)[1][2][3][4][9][10][11][12] | Recommended Use Case | Risk Factor |
| Water (Deionized) | ~50 mg/mL | Primary Choice. Best for preparing master stocks.[1][2] | Low. Ensure water is pH neutral.[1][2][3] |
| PBS (pH 7.2) | > 25 mg/mL | Working solutions / Acute dilutions.[1][2][3][10] | Medium. High ionic strength can reduce solubility limit ("salting out") compared to pure water.[1][2][3] |
| Ethanol | > 75 mg/mL | Organic synthesis or specific cellular assays.[1][2][3][4] | Low. High volatility requires tight sealing.[1][2] |
| DMSO | > 20 mg/mL | Compound libraries / hydrophobic screenings.[1][2][3] | High. Risk of precipitation when diluted into aqueous media if done too rapidly.[1][2][3] |
| DMF | > 14 mg/mL | Specialized chemical synthesis.[1][2][3] | High. Toxic to many cell lines.[1][2][3] |
Expert Insight: Unlike many inhibitors that require DMSO, SMTC 2HCl is highly water-soluble.[1][2][3] We strongly recommend preparing your master stock in sterile deionized water. This eliminates the "solvent shock" that occurs when diluting a DMSO stock into an aqueous buffer.[1][2]
Module 2: Master Stock Preparation Protocol
Objective: Create a stable 100 mM Master Stock.
Reagents:
-
S-Methyl-L-thiocitrulline dihydrochloride (MW: 278.2 g/mol )[1][2][3][4]
-
Sterile Milli-Q Water (or equivalent deionized water)[1][2][3]
Protocol:
-
Equilibration: Remove the SMTC vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening.
-
Weighing: Weigh the required amount of SMTC.
-
Dissolution (The "Wetting" Step):
-
Visual Verification: Hold the tube against a light source. If you see "schlieren" lines (wavy distortions) or micro-particulates, sonicate for 5 minutes.[1][2][3]
-
Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C.
Module 3: Troubleshooting & FAQs
Q1: I thawed my stock and see a white precipitate. Is it ruined?
-
Diagnosis: This is likely "cryo-precipitation."[1][2][3] As water freezes, it forms a crystal lattice that excludes the salt, creating pockets of supersaturated SMTC that precipitate out.[1][3]
-
The Fix: Do not filter! Filtering removes the drug.[1][2][3]
Q2: Can I dilute my DMSO stock directly into cell culture media?
-
Risk: Yes, but proceed with caution.[1][2][11] Rapid addition of DMSO stocks to aqueous media can cause "crashing out."[1][2][3]
-
The Protocol:
Q3: Why did my solution precipitate in PBS but not in water?
-
Explanation: This is the Common Ion Effect .[1][2][3] PBS contains high concentrations of Sodium and Chloride ions.[1][2][3] Since SMTC is a hydrochloride salt, the excess Chloride ions in PBS shift the equilibrium toward the solid form (Le Chatelier's principle), effectively lowering the solubility limit.[1][3]
-
Solution: Make the high-concentration stock in water, then dilute into PBS only for the final working concentration (e.g., < 1 mM).
Module 4: Decision Logic & Workflow
The following diagram illustrates the decision process for solvent selection and the critical checkpoints to prevent precipitation.
Caption: Workflow for SMTC solubilization. Green paths indicate the optimal route for the standard dihydrochloride salt form to minimize precipitation risks.[3]
References
-
PubChem. (n.d.).[1][2][3] S-Methyl-L-thiocitrulline Compound Summary. National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. S-Methyl-L-thiocitrulline, Dihydrochloride [sigmaaldrich.com]
- 3. apexbt.com [apexbt.com]
- 4. S-methyl-L-Thiocitrulline (hydrochloride) | CAS 209589-59-3 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-methyl-L-Thiocitrulline (hydrochloride) - Cayman Chemical [bioscience.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Guide: Optimization of SMTC Concentration for In Vitro nNOS Inhibition
Executive Summary & Mechanism of Action
S-methyl-L-thiocitrulline (SMTC) is a potent, selective, and competitive inhibitor of neuronal Nitric Oxide Synthase (nNOS/NOS1) . Unlike non-selective inhibitors like L-NAME, SMTC is designed to spare endothelial NOS (eNOS) and inducible NOS (iNOS) when used at optimal concentrations.
However, "optimal" is not a fixed number. It is a dynamic variable dependent on three critical factors:
-
Species Origin: Human vs. Rat nNOS sensitivity differs by orders of magnitude.
-
Competition: SMTC competes with L-Arginine. Standard cell culture media (DMEM/RPMI) contain massive excesses of L-Arginine, shifting the effective IC50.
-
Selectivity Window: The margin between inhibiting nNOS and hitting eNOS is narrow (approx. 10-17 fold).
This guide provides a self-validating workflow to determine the precise working concentration for your specific experimental conditions.
Mechanism of Action (Visualized)
Figure 1: Competitive binding mechanism of SMTC. SMTC mimics the L-Arginine substrate, occupying the active site of nNOS. High concentrations of L-Arginine in media can displace SMTC, requiring higher inhibitor doses.
The "Ki vs. IC50" Trap: Theoretical Dose Calculation
Do not rely solely on Ki values from cell-free assays. In cell culture, the Effective IC50 is significantly higher due to competitive inhibition by L-Arginine present in the media.
Step 1: Know Your Constants
| Parameter | Human nNOS | Rat nNOS | Human eNOS (Off-Target) | Source |
| Ki (Inhibition Constant) | 1.2 nM | ~15-30 nM | 11 nM | |
| Selectivity Index | 10-fold vs eNOS | ~17-fold vs eNOS | N/A | |
| IC50 (Cell-Free) | ~5-10 nM | 300 nM | ~5400 nM |
Critical Warning: Note the discrepancy between Human and Rat data. Rat nNOS requires significantly higher concentrations (approx. 300 nM IC50) compared to Human nNOS (1.2 nM Ki). If you use the human dose on rat neurons, you will see no effect. If you use the rat dose on human cells, you will inhibit eNOS.
Step 2: Calculate Media Interference
Standard media contains high L-Arginine, which raises the required SMTC concentration.
-
DMEM: ~400 µM L-Arginine
-
RPMI 1640: ~1100 µM L-Arginine
-
nNOS Km for Arginine: ~1.5 µM
The Cheng-Prusoff Correction:
Example: Human cells in DMEM
Protocol: Determining the Optimal Concentration
This self-validating protocol generates a dose-response curve to identify the "Golden Range"—the concentration that inhibits nNOS without cytotoxicity or eNOS crossover.
Materials Required
-
SMTC Dihydrochloride: Dissolve in water or PBS (Solubility >25 mg/mL).[1] Store aliquots at -20°C.
-
Assay: Griess Reagent (for Nitrite) or L-Citrulline conversion assay (more sensitive).
-
Cells: Primary Neurons, Microglia (BV-2), or nNOS-transfected cell lines.
Experimental Workflow
-
Preparation:
-
Prepare a 10 mM stock solution of SMTC in PBS.
-
Seed cells in 96-well plates.
-
-
Dose Ranging:
-
Create a log-scale dilution series in culture media:
-
0 nM (Vehicle Control)
-
10 nM
-
100 nM
-
300 nM
-
1 µM
-
3 µM
-
10 µM
-
100 µM (Positive Control for Toxicity/Total NOS block)
-
-
-
Stimulation:
-
Pre-incubate cells with SMTC for 30-60 minutes.
-
Stimulate NO production (e.g., Glutamate/NMDA for neurons, LPS for microglia).
-
Incubate for 24 hours.
-
-
Readout:
-
Collect supernatant for Griess Assay (NO measurement).[2]
-
Perform MTT/LDH assay on cells (Viability check).
-
Data Interpretation (Decision Matrix)
| SMTC Conc. | NO Levels (% of Control) | Cell Viability | Interpretation |
| 10 - 100 nM | 90-100% | 100% | Ineffective. (Likely due to Arginine competition). |
| 300 nM - 1 µM | 40-60% | 100% | Partial Inhibition. Approaching IC50. |
| 1 µM - 3 µM | < 20% | 95-100% | OPTIMAL RANGE (Rat). High efficacy, low toxicity. |
| 10 µM | < 5% | 90-100% | Risk Zone. Potential eNOS inhibition (Human). |
| > 100 µM | < 1% | < 80% | Toxic/Non-Selective. Do not use. |
Troubleshooting & FAQs
Q1: My SMTC treatment shows no reduction in Nitrite (NO) levels. Why?
A: This is the most common issue.
-
Arginine Competition: Are you using RPMI (1.1 mM Arginine)? Switch to DMEM (0.4 mM) or custom low-Arginine media to increase SMTC potency.
-
Detection Limit: Basal nNOS activity is low. The Griess assay has a detection limit of ~1-5 µM Nitrite. If your cells produce very little NO, you won't see the inhibition. Solution: Use the ultrasensitive DAF-FM diacetate fluorescent probe or measure L-Citrulline conversion.
-
Timing: NO has a short half-life. Ensure you measure accumulation over 24h or real-time release.
Q2: How do I know if I am inhibiting eNOS?
A: You must run a control experiment.
-
The Vasodilator Check: If working with tissue slices, test if the concentration blocks Acetylcholine-induced relaxation (eNOS mediated). SMTC at 1-3 µM should not block this.
-
Western Blot: Check for phosphorylation of eNOS (Ser1177). While SMTC inhibits activity, massive overdose might alter signaling feedback loops.
-
Strict Cutoff: For human cells, avoid exceeding 10 µM . The selectivity window collapses beyond this point.
Q3: Can I use SMTC in vivo?
A: Yes, but pharmacokinetics differ.
-
Typical rodent dose: 0.3 - 3.0 mg/kg (i.v. or i.p.).
-
SMTC crosses the blood-brain barrier (BBB), but brain levels will be lower than plasma levels.
Workflow Visualization
Figure 2: Decision tree for optimizing SMTC concentration. Note the critical divergence based on species and the feedback loops for lack of efficacy or toxicity.
References
-
Furfine, E. S., et al. (1994). "Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline." Journal of Biological Chemistry, 269(43), 26677-26683.[1] Link
-
Narayanan, K., et al. (1995). "S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo."[1] Journal of Biological Chemistry, 270(19), 11103-11110.[1] Link
-
Cayman Chemical. (n.d.). "S-methyl-L-Thiocitrulline (hydrochloride) Product Information." Cayman Chemical Datasheet. Link
-
Kelly, O., et al. (2022). "Neuronal nitric oxide synthase regulates regional brain perfusion in healthy humans." Cardiovascular Research, 118(16), 3243-3253. Link
Sources
Technical Support Center: S-Methyl-L-thiocitrulline (SMTC) in Biochemical Assays
Topic: S-Methyl-L-thiocitrulline interference with biochemical assays Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals
Executive Summary
S-Methyl-L-thiocitrulline (SMTC) is a potent, selective inhibitor of neuronal Nitric Oxide Synthase (nNOS/NOS1) .[1] Unlike its parent compound L-thiocitrulline, SMTC does not directly ligate the heme iron of the enzyme.[2] However, its utility is frequently compromised by two distinct classes of experimental error: kinetic artifacts arising from its slow, tight-binding mechanism, and chemical interference in downstream detection systems (e.g., Griess reaction).
This guide provides the protocols and mechanistic insights required to distinguish genuine enzymatic inhibition from assay artifacts.
Part 1: The Molecule & Mechanism
Compound Profile:
-
Mechanism: Competitive inhibitor (vs. L-Arginine); Slow, tight-binding kinetics.[4]
-
Chemical Class: S-alkyl-isothiourea derivative of L-citrulline.
-
Key Differentiator: Unlike L-thiocitrulline, SMTC does not induce a Type II spectral shift (low-spin transition) in the heme iron, indicating the sulfur atom does not directly coordinate the heme iron [1, 2].
Part 2: Troubleshooting Guide (Q&A)
Category A: Kinetic Data Anomalies
Q1: My IC50 values for SMTC shift significantly depending on how long I pre-incubate the enzyme. Is the compound degrading? Diagnosis: This is likely a kinetic artifact , not degradation. SMTC is a slow, tight-binding inhibitor .[4] Technical Insight: Standard IC50 assays assume rapid equilibrium. SMTC exhibits a time-dependent onset of inhibition. If you measure activity immediately after adding SMTC, you will underestimate its potency (higher IC50). If you pre-incubate for 30 minutes, the complex reaches equilibrium, yielding a lower, more accurate IC50 [1].
Corrective Protocol:
-
Perform a Time-Lag Assay: Measure the reaction velocity at multiple time points (0, 5, 10, 30 min) after SMTC addition.
-
Data Analysis: Do not use standard Michaelis-Menten equations. Fit data to the equation for slow-binding inhibition:
Where is initial velocity, is steady-state velocity, and is the apparent first-order rate constant.
Q2: I am seeing non-competitive inhibition patterns on my Lineweaver-Burk plots, but SMTC is supposed to be competitive.
Diagnosis: Artifact of tight-binding conditions .
Technical Insight: SMTC has a
Corrective Protocol:
-
Validation Step: Use the Morrison Equation for fitting tight-binding inhibitors rather than the standard IC50 equation.
-
Check [E]: Ensure your enzyme concentration is significantly lower than the expected
if you wish to use standard competitive inhibition models, or explicitly model enzyme depletion.
Category B: Signal Interference (False Positives/Negatives)
Q3: Does SMTC interfere with the Griess Reaction (Nitrate/Nitrite detection)?
Diagnosis: Potential Chemical Interference during the reduction step.
Technical Insight: The Griess assay often requires reducing Nitrate (
-
Risk: S-alkyl-isothioureas can be redox-active. While the S-methyl group protects the sulfur, metabolic-like demethylation or harsh reducing conditions (Cadmium) can expose a reactive thiol/thiourea group. Reduced thiols are known to interfere with the diazotization step of the Griess reaction, potentially quenching the signal (False Negative) or reacting with the diazonium salt [3, 4].
Corrective Protocol (The "Spike-In" Control):
-
Prepare a standard curve of Nitrite.
-
Spike SMTC (at your assay concentration) into the Nitrite standards.
-
Result: If the spiked curve shows lower absorbance than the pure Nitrite curve, SMTC is chemically quenching the reaction.
-
Alternative: Switch to a Hemoglobin Capture Assay (Oxyhemoglobin
Methemoglobin) which measures NO directly and is less susceptible to isothiourea interference [5].
-
Q4: I see unexpected absorbance at 400-450 nm. Is SMTC binding the heme? Diagnosis: Likely Assay Artifact or impurity. Technical Insight: Unlike L-thiocitrulline, SMTC does not cause a spectral perturbation of the nNOS heme Soret band (typically ~390-420 nm range) [2]. If you see a shift, check for:
-
Contamination: Presence of unmethylated L-thiocitrulline.
-
Buffer Effects: DTT or other thiols in the buffer reducing the heme, unrelated to SMTC.
Part 3: Validated Methodologies
Protocol 1: Distinguishing Inhibition from Artifacts
Use this decision tree to validate your SMTC data.
Figure 1: Decision tree for validating SMTC inhibition data and ruling out chemical quenching.
Protocol 2: Comparative Potency Table
Use these reference values to benchmark your assay sensitivity. Note the massive selectivity shift.
| Compound | Target | Ki (nM) | Mechanism | Key Assay Note |
| SMTC | nNOS | 1.2 | Competitive, Slow-Binding | Requires 15-30 min pre-incubation |
| SMTC | eNOS | 11.0 | Competitive | 10-fold less potent than nNOS |
| SMTC | iNOS | 40.0 | Competitive | 30-fold less potent than nNOS |
| L-NAME | nNOS | ~15-20 | Competitive | Non-selective reference |
| 7-NI | nNOS | ~1000 | Competitive | Requires metabolic activation in vivo |
(Data Source: Furfine et al., 1994 [1]; Narayanan et al., 1995 [2])[1]
Part 4: Visualization of Mechanism
Pathway: nNOS Reaction & SMTC Intervention This diagram illustrates where SMTC competes within the NO synthesis pathway.
Figure 2: SMTC acts as a competitive antagonist at the L-Arginine binding site of nNOS.
References
-
Furfine, E. S., et al. (1994).[1][9] Potent and selective inhibition of human nitric oxide synthases.[1][2][3][4][10] Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline.[1][4] Journal of Biological Chemistry, 269(43), 26677-26683.[1][3]
-
Narayanan, K., et al. (1995).[3] S-alkyl-L-thiocitrullines.[1][2][4][9] Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo.[1][2][3][10] Journal of Biological Chemistry, 270(19), 11103-11110.[1][2][3]
-
Tsikas, D. (2007).[8] Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research. Journal of Chromatography B, 851(1-2), 51-70.
-
Nithipatikom, K., Pratt, P. F., & Campbell, W. B. (1996).[5] Nitro-L-arginine interferes with the cadmium reduction of nitrate/Griess reaction method of measuring nitric oxide production. European Journal of Clinical Chemistry and Clinical Biochemistry, 34, 133-137.
-
Feelisch, M., et al. (1996). Understanding the controversy over the identity of EDRF. Nature, 380, 501.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Adaptation of the Griess reaction for detection of nitrite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Considerations for S-Methyl-L-thiocitrulline Acetate Experiments
Welcome to the technical support resource for S-Methyl-L-thiocitrulline acetate (SMTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical aspect of compound purity for successful and reproducible experimentation. As a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), the efficacy and reliability of your experimental outcomes with SMTC are intrinsically linked to its purity.[1][2][3][4] This document will serve as a comprehensive resource to navigate potential challenges and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the handling and storage of SMTC.
Q1: How should I store S-Methyl-L-thiocitrulline acetate upon receipt?
A1: Proper storage is the first line of defense in maintaining the purity of SMTC. Upon receipt, the lyophilized powder should be stored at -20°C.[5] Some suppliers may recommend storage at 2-8°C, which is also acceptable for short periods.[6] It is crucial to keep the compound in a desiccated environment as it can be hygroscopic.
Q2: What is the recommended procedure for preparing a stock solution of SMTC?
A2: Preparing a stable and accurate stock solution is paramount. We recommend the following procedure:
-
Allow the vial of SMTC to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh out the desired amount of SMTC in a clean, sterile environment.
-
Reconstitute the powder in an appropriate solvent. SMTC is soluble in aqueous solutions such as sterile water, PBS (pH 7.2), and cell culture media.[5] For organic solvents, it is soluble in DMSO and ethanol.[5]
-
For aqueous stock solutions, we recommend preparing a concentration of 1-10 mM. Ensure the powder is fully dissolved by gentle vortexing.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Store aqueous stock solutions at -20°C for several weeks or at -80°C for longer-term storage. DMSO stocks can also be stored at -20°C.
Q3: How stable is S-Methyl-L-thiocitrulline acetate in aqueous solution?
A3: While S-alkyl-L-thiocitrullines are generally stable, their stability in aqueous solution can be influenced by pH and temperature. It is best practice to prepare fresh dilutions in your experimental buffer or media from a frozen stock solution for each experiment. Avoid prolonged storage of dilute aqueous solutions at room temperature.
Q4: What is the significance of the acetate counter-ion?
A4: The acetate counter-ion is generally considered biocompatible and less likely to interfere with cellular assays compared to other counter-ions like trifluoroacetate (TFA), which can sometimes be present from purification steps and may affect cell growth or other biological readouts.[7][8][9] However, the presence and ratio of the counter-ion can influence the physicochemical properties of the peptide derivative.[10][11]
Troubleshooting Experimental Inconsistencies
Encountering unexpected or variable results is a common challenge in research. This section provides a troubleshooting guide for experiments involving SMTC, focusing on purity-related issues.
Q1: I'm observing inconsistent or lower-than-expected inhibition of nitric oxide synthase. What could be the cause?
A1: This is a multifaceted issue where purity plays a central role. Here’s a systematic approach to troubleshooting:
-
Verify Stock Solution Integrity:
-
Age of Stock Solution: If your stock solution is old or has been subjected to multiple freeze-thaw cycles, consider preparing a fresh stock.
-
Solubility Issues: Ensure that the compound is fully dissolved in your stock solution. Any precipitate will lead to an inaccurate concentration.
-
Confirm Concentration: If possible, verify the concentration of your stock solution spectrophotometrically if a known extinction coefficient is available, or by a quantitative analytical method like HPLC.
-
-
Assess Purity of the Solid Compound:
-
Certificate of Analysis (CoA): Always review the CoA provided by the supplier. Pay close attention to the purity level determined by HPLC. For sensitive assays, a purity of ≥98% is recommended.
-
Potential for Degradation: If the compound has been stored improperly (e.g., exposed to moisture or high temperatures), it may have degraded.
-
Perform Purity Analysis: If you have access to an HPLC system, a quick purity check can be invaluable. (See the detailed protocol below).
-
-
Experimental Conditions:
-
Assay-Specific Factors: Review the parameters of your NOS assay. Factors such as substrate (L-arginine) concentration, co-factors (NADPH, tetrahydrobiopterin), and enzyme activity can all influence the apparent inhibitory effect of SMTC.
-
Cell-Based Assay Considerations: In cell-based assays, issues like cell density, passage number, and the presence of interfering substances in the media can affect the outcome.[12]
-
Q2: I'm seeing unexpected off-target effects or cellular toxicity. Could this be related to impurities?
A2: Yes, impurities are a common cause of unexpected biological activity.
-
Synthesis-Related Impurities: The synthesis of complex molecules like SMTC can result in side products.[1][2] These could include diastereomers, incompletely reacted starting materials, or by-products from protecting group removal. These impurities may have their own biological activities.
-
Degradation Products: Over time or under suboptimal storage conditions, SMTC can degrade. Potential degradation pathways for a molecule with its structure could include oxidation of the sulfur atom or hydrolysis of the thiourea group.
-
Residual Solvents or Reagents: Trace amounts of solvents or reagents from the synthesis and purification process could be present and exert cytotoxic effects.
To investigate this, we recommend employing analytical techniques like HPLC-MS to identify any potential impurities.
Protocols for Purity Assessment
A robust analytical method to confirm the purity of your SMTC is essential for data integrity.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for the purity analysis of SMTC using reverse-phase HPLC. This method is adapted from established protocols for similar amino acid derivatives.[13][14][15]
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Solvent: Water or Mobile Phase A
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of SMTC in the sample solvent. Filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 210 nm
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 50% B
-
15-17 min: Linear gradient from 50% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Data Interpretation:
-
The main peak in the chromatogram should correspond to SMTC.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
The presence of other peaks indicates impurities. The retention time of these peaks can give clues about their polarity relative to SMTC.
Table 1: Example HPLC Purity Data
| Parameter | Result |
| Main Peak Retention Time | 8.5 min |
| Main Peak Area (%) | 98.5% |
| Impurity 1 Retention Time | 6.2 min |
| Impurity 1 Area (%) | 0.8% |
| Impurity 2 Retention Time | 10.1 min |
| Impurity 2 Area (%) | 0.7% |
Workflow for Investigating Suspected Purity Issues
Caption: Troubleshooting workflow for purity-related issues.
Potential Impurities and Degradation Products
While specific data for SMTC is limited, we can infer potential impurities based on its chemical structure and common synthetic routes for similar compounds.
-
Diastereomers: If the synthesis is not perfectly stereoselective, the D-enantiomer could be present. This is critical as biological activity is often highly stereospecific.
-
Unreacted Starting Materials: Depending on the synthetic pathway, precursors to SMTC could remain in the final product.
-
Oxidized Forms: The sulfur atom in the thiourea moiety is susceptible to oxidation, which could lead to sulfoxide or sulfone derivatives. These would likely have altered biological activity.
-
Hydrolysis Products: The thiourea group could be susceptible to hydrolysis, particularly at non-neutral pH, which would cleave the molecule.
Forced Degradation Studies
To proactively understand the stability of SMTC, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate its breakdown and identify potential degradation products.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of SMTC.
By analyzing the stressed samples by HPLC-MS, you can identify the retention times and mass-to-charge ratios of degradation products. This information is invaluable for developing stability-indicating analytical methods and for understanding potential liabilities of the molecule.
Conclusion
The purity of S-Methyl-L-thiocitrulline acetate is a cornerstone of reliable and reproducible research. As a Senior Application Scientist, I cannot overstate the importance of a thorough understanding of your research compound's integrity. By implementing proper storage and handling procedures, utilizing robust analytical methods for purity verification, and systematically troubleshooting experimental inconsistencies, you can have greater confidence in your data and its interpretation. This guide provides a framework for ensuring the quality of your SMTC, ultimately contributing to the success of your research endeavors in the complex field of nitric oxide signaling.
References
-
The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. MDPI. Available at: [Link]
- Narayanan, K., & Griffith, O. W. (1994). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. Journal of medicinal chemistry, 37(7), 885–887.
-
Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. Semantic Scholar. Available at: [Link]
-
The Role of Counter-Ions in Peptides—An Overview. MDPI. Available at: [Link]
-
Formulation Composition and Process Affect Counterion for CSP7 Peptide. PMC. Available at: [Link]
- Narayanan, K., Spcak, L., McMillan, K., et al. (1995). S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo. The Journal of Biological Chemistry, 270(19), 11103–11110.
-
S-methyl-L-thiocitrulline. PubChem. Available at: [Link]
-
Characterizing citrullination by mass spectrometry-based proteomics. PMC. Available at: [Link]
- Mapping the tandem mass spectrometric characteristics of citrulline-containing peptides. (2018). Rapid Communications in Mass Spectrometry, 32(12), 987-998.
-
Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides. PMC. Available at: [Link]
-
Interpreting MS/MS spectra. University of Florida. Available at: [Link]
- Gross, S. S., Levi, R., & Griffith, O. W. (1994). L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. The Journal of biological chemistry, 269(42), 26677–26683.
-
Optimizing the Identification of Citrullinated Peptides by Mass Spectrometry. Longdom Publishing. Available at: [Link]
-
Development of Isocratic RP-HPLC Method for Separation and Quantification of L-Citrulline and L-Arginine in Watermelons. SciSpace. Available at: [Link]
-
Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. SfRBM. Available at: [Link]
-
HPLC Separation of Citrulline and Arginine on Primesep 200 Column. SIELC Technologies. Available at: [Link]
- Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. (2020). FABAD Journal of Pharmaceutical Sciences, 45(3), 223-232.
-
Development of Isocratic RP-HPLC Method for Separation and Quantification of L-Citrulline and L-Arginine in Watermelons. PMC. Available at: [Link]
-
Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. MDPI. Available at: [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. Available at: [Link]
- Cystine and Antibiotic Treatment Alters Low Molecular Weight Thiol Levels in Mycobacterium smegm
-
Expert view: Addressing the big challenges in cell-based assays. Drug Target Review. Available at: [Link]
-
Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. MDPI. Available at: [Link]
- The kinetics of thiol-mediated decomposition of S-nitrosothiols. (2006). AAPS PharmSciTech, 7(3), E73.
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
-
The mechanism of degradation of a disulfide bond through the... ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-methyl-L-thiocitrulline | C7H15N3O2S | CID 107968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. S-Methyl-L-thiocitrulline, Dihydrochloride [sigmaaldrich.cn]
- 7. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. genscript.com.cn [genscript.com.cn]
- 10. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. scispace.com [scispace.com]
- 14. HPLC Separation of Citrulline and Arginine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 15. Development of Isocratic RP-HPLC Method for Separation and Quantification of L-Citrulline and L-Arginine in Watermelons - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Precision Inhibition: A Technical Guide to SMTC Selectivity in NOS Signaling
Executive Summary
S-methyl-L-thiocitrulline (SMTC) represents a pivotal tool in nitric oxide synthase (NOS) research, distinguished by its potent selectivity for the neuronal isoform (nNOS) over endothelial (eNOS) and inducible (iNOS) isoforms.[1][2][3][4] Unlike broad-spectrum arginine analogues (e.g., L-NAME), SMTC offers a therapeutic window that allows for the study of neuroprotective mechanisms without inducing severe hypertensive side effects associated with systemic eNOS blockade.
This guide provides a rigorous comparative analysis of SMTC against standard inhibitors, supported by kinetic data and a validated radiometric assay protocol for quantifying isoform-specific activity.
Part 1: Mechanistic Profile & Binding Kinetics[2]
The Thiocitrulline Advantage
SMTC is a thiocitrulline derivative, structurally distinct from N-omega-substituted arginine inhibitors like L-NMMA or L-NAME. Its high affinity stems from a specific interaction with the heme iron at the NOS active site.
-
Mechanism: SMTC acts as a reversible, competitive inhibitor with respect to L-arginine.[5]
-
Heme Coordination: Unlike L-arginine, SMTC binding induces a "Type II" difference spectrum in the enzyme, indicating a transition of the heme iron from high-spin to low-spin.[6] This suggests a direct ligation between the sulfur atom of the thiocitrulline group and the heme iron, a feature that contributes to its slow dissociation rate and high potency.
-
Stereoselectivity: The inhibition is strictly stereoselective; the L-isomer is potent, while the D-isomer is virtually inactive.
DOT Diagram: Competitive Inhibition Pathway
The following diagram illustrates the competitive dynamics at the nNOS active site.
Figure 1: Mechanism of Action. SMTC competes with L-Arginine for the nNOS heme site, preventing NO formation.
Part 2: Comparative Selectivity Analysis
The utility of SMTC is defined by its selectivity ratio. While no inhibitor is perfectly specific, SMTC provides a 10-to-17-fold selectivity window for nNOS over eNOS, which is superior to many first-generation inhibitors.
Table 1: Quantitative Comparison of NOS Inhibitors
Data compiled from human and rat isoform assays (Furfine et al., 1994; Narayanan et al., 1995).
| Inhibitor | Class | nNOS | eNOS | iNOS | Selectivity Profile |
| SMTC | Thiocitrulline | 1.2 | ~11 - 24 | ~34 - 40 | nNOS Selective (>10-fold vs eNOS) |
| 7-NI | Indazole | ~300* | Low Affinity | Low Affinity | In vivo nNOS selective (mechanism controversial) |
| L-NAME | Arginine Analogue | ~15 | ~39 | ~65 | Non-selective (Pan-NOS inhibitor) |
| 1400W | Amidine | >5000 | >5000 | ~7 | Highly iNOS Selective |
| L-NMMA | Arginine Analogue | ~400 | ~600 | ~500 | Non-selective |
Note on 7-NI: While 7-Nitroindazole (7-NI) is often used for in vivo nNOS inhibition, it exhibits poor solubility and its selectivity is largely thought to be pharmacokinetic (it penetrates the CNS well but affects peripheral endothelium less) rather than purely kinetic. SMTC demonstrates superior intrinsic kinetic selectivity.
Analysis of Alternatives
-
SMTC vs. L-NAME: L-NAME is a "sledgehammer." It inhibits eNOS potently (
~39 nM), causing immediate hypertension in animal models. SMTC allows for the dissection of nNOS pathways (e.g., in stroke or pain models) with significantly reduced cardiovascular interference. -
SMTC vs. 1400W: These are complementary tools. Use 1400W when targeting inflammation-driven iNOS. Use SMTC when targeting constitutive neuronal signaling.
Part 3: Experimental Protocol (The "Gold Standard")
To validate SMTC inhibition in your specific model, rely on the Radiometric Citrulline Conversion Assay . This assay is superior to the Griess reaction (which measures nitrite accumulation) for kinetic studies because it directly measures enzyme turnover and is sensitive enough for low-abundance nNOS.
Protocol: [³H]-Arginine to [³H]-Citrulline Conversion
Objective: Determine the
Reagents & Setup
-
Buffer A: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA.
-
Reaction Mix: NADPH (1 mM), CaCl₂ (2 mM), Calmodulin (30 nM), BH₄ (5 µM), [³H]-L-Arginine (purified).
-
Separation: Dowex 50W-X8 cation exchange resin (Na+ form).
Step-by-Step Methodology
-
Homogenization: Homogenize tissue (e.g., rat cerebellum for nNOS) in Buffer A containing protease inhibitors. Centrifuge at 10,000 x g for 15 min at 4°C. Use the supernatant.
-
Purification of Substrate: Pass [³H]-L-Arginine through a small Dowex column prior to use to remove any pre-existing [³H]-Citrulline background.
-
Incubation:
-
Mix 25 µL homogenate with 25 µL Reaction Mix.
-
Add SMTC at varying concentrations (0.1 nM to 10 µM).
-
Incubate at 37°C for 10–15 minutes.
-
-
Termination: Stop reaction by adding 200 µL of ice-cold Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5).
-
Separation (Critical Step):
-
Add 100 µL of equilibrated Dowex resin slurry to the tube.
-
Vortex and centrifuge (or use spin columns).
-
Principle: Unreacted [³H]-Arginine (positively charged) binds to the resin. [³H]-Citrulline (neutral/zwitterionic at pH 5.5) remains in the supernatant.
-
-
Quantification: Transfer supernatant to scintillation fluid and count (LSC).
DOT Diagram: Experimental Workflow
The following flowchart visualizes the critical separation logic ensuring assay validity.
Figure 2: Radiometric Assay Workflow. Dowex resin selectively removes unreacted substrate, isolating the product.
Part 4: Troubleshooting & Validation
To ensure your data is trustworthy (Trustworthiness pillar), perform these controls:
-
The "Blank" Control: Run a sample with 1 mM L-NAME or L-NMMA. The counts here represent non-specific background. Subtract this from all readings.
-
Calcium Dependence: To confirm you are measuring nNOS (and not iNOS), run a parallel tube without Calcium/Calmodulin and with EGTA. nNOS activity should drop to near zero; iNOS activity would remain high.
-
Resin Capacity: Ensure the amount of Dowex resin added is sufficient to bind all unreacted [³H]-Arginine. If the background is high, increase resin volume.
References
-
Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline.[2][3] Journal of Biological Chemistry, 269(43), 26677-26683.[3] Link
-
Narayanan, K., et al. (1995). S-alkyl-L-thiocitrullines.[3][5] Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo.[5] Journal of Biological Chemistry, 270(19), 11103-11110.[3] Link
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615. Link
-
Cayman Chemical. NOS Activity Assay Kit Protocol. Link
Sources
- 1. Synthesis, in vivo evaluation and PET study of a carbon-11-labeled neuronal nitric oxide synthase (nNOS) inhibitor S-methyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: S-Methyl-L-thiocitrulline vs. 7-Nitroindazole for Neuronal Nitric Oxide Synthase Inhibition
A Technical Guide for the Discerning Researcher
In the intricate world of neuroscience research and drug development, the selective inhibition of neuronal nitric oxide synthase (nNOS) stands as a pivotal strategy for unraveling the complexities of neurological disorders and forging novel therapeutic avenues. The overproduction of nitric oxide (NO) by nNOS is a key pathological event in conditions ranging from neurodegenerative diseases to neuropathic pain. Consequently, the demand for potent and selective nNOS inhibitors is ever-present. This guide offers an in-depth, objective comparison of two prominent nNOS inhibitors: S-Methyl-L-thiocitrulline (S-MTC) and 7-Nitroindazole (7-NI). As senior application scientists, we aim to provide not just data, but a comprehensive understanding of the nuances that guide the selection of the optimal inhibitor for your research needs.
The Central Role of Nitric Oxide Synthase in Neuronal Function
Nitric oxide (NO) is a pleiotropic signaling molecule synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS). In the central nervous system, the neuronal isoform (nNOS or NOS-1) is a key player in a multitude of physiological processes, including synaptic plasticity, learning, and memory. However, under pathological conditions, the overactivation of nNOS can lead to a cascade of detrimental effects, including excitotoxicity, oxidative stress, and inflammation, contributing to neuronal damage.
This dual role of NO underscores the critical need for selective nNOS inhibitors that can quell its pathological overproduction without disrupting its vital physiological functions, particularly those mediated by the endothelial (eNOS) and inducible (iNOS) isoforms. The inhibition of eNOS can lead to cardiovascular side effects such as hypertension, while broad-spectrum NOS inhibition can compromise the immune response mediated by iNOS.
Mechanism of Action: A Tale of Two Inhibitors
Both S-MTC and 7-NI exert their inhibitory effects by competing with the endogenous substrate, L-arginine, at the active site of the nNOS enzyme. However, their chemical structures and binding interactions impart distinct characteristics.
S-Methyl-L-thiocitrulline (S-MTC) is an L-arginine analog characterized by the substitution of a guanidino nitrogen with a methylthio group. This modification results in a potent and highly selective inhibitor of nNOS.[1] S-MTC is a slow, tight-binding inhibitor, indicating a high affinity and prolonged interaction with the enzyme's active site.[2]
7-Nitroindazole (7-NI) is a heterocyclic compound that also acts as a competitive inhibitor of nNOS.[3] Its mechanism involves competition with both L-arginine and the essential cofactor tetrahydrobiopterin (BH4).[3] While it exhibits a preference for nNOS, its selectivity over eNOS is less pronounced compared to S-MTC, particularly at higher concentrations.[4][5]
Visualizing the Inhibition: The nNOS Signaling Pathway
To appreciate the action of these inhibitors, it is crucial to visualize the nitric oxide signaling pathway and the point of intervention.
Caption: The nNOS signaling pathway and points of inhibition by S-MTC and 7-NI.
Head-to-Head Efficacy Comparison: A Quantitative Analysis
The true measure of an inhibitor's utility lies in its potency and selectivity. The following table summarizes the available data on the inhibitory constants (Kᵢ and IC₅₀) for S-MTC and 7-NI against the three NOS isoforms. It is important to note that these values are compiled from different studies and experimental conditions can influence absolute values; however, the relative potencies and selectivities provide a valuable comparison.
| Inhibitor | Target Isoform | Species | Kᵢ (nM) | IC₅₀ (µM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Reference |
| S-Methyl-L-thiocitrulline (S-MTC) | nNOS | Human | 1.2 | - | ~9.2x | ~33.3x | [2][6] |
| eNOS | Human | 11 | - | [2][6] | |||
| iNOS | Human | 40 | - | [6] | |||
| 7-Nitroindazole (7-NI) | nNOS | Rat | - | 0.09 - 8.3 | ~0.8 - 23.5x | ~1.2 - 81.1x | [5] |
| eNOS | Bovine | - | 0.7 - 14.8 | [5] | |||
| iNOS | Murine | - | 6.9 - 9.7 | [5] |
Key Insights from the Data:
-
Potency: S-MTC demonstrates high potency for nNOS, with Kᵢ values in the low nanomolar range.[2][6] The reported IC₅₀ for 7-NI against nNOS also indicates significant potency.[5]
-
Selectivity: The data strongly suggests that S-MTC possesses a superior selectivity profile for nNOS over eNOS compared to 7-NI.[2][4][6] While 7-NI is often described as a selective nNOS inhibitor in vivo, its in vitro selectivity can be less pronounced.[4][5] This is a critical consideration for in vivo studies where off-target effects on the cardiovascular system are a concern.
In Vivo Efficacy: From the Bench to Preclinical Models
Both S-MTC and 7-NI have demonstrated efficacy in various preclinical models of neurological disorders.
-
Neuropathic Pain: Overproduction of NO by nNOS is a key contributor to central sensitization in neuropathic pain states. Both S-MTC and 7-NI have been shown to alleviate pain-related behaviors in animal models of neuropathic pain, such as the chronic constriction injury (CCI) model.
-
Neurodegenerative Diseases: The neurotoxic effects of excessive NO production are implicated in the pathogenesis of diseases like Parkinson's and Alzheimer's. Studies have shown that both inhibitors can confer neuroprotection in models of these conditions.
-
Cardiovascular Effects: A significant advantage of 7-NI is its reported lack of hypertensive effects at doses that effectively inhibit brain nNOS, a stark contrast to non-selective NOS inhibitors. While S-MTC is more selective than 7-NI, higher doses can still impact blood pressure, likely through inhibition of eNOS.[4]
Experimental Protocols: A Guide to Comparative Evaluation
To empower researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.
In Vitro NOS Inhibition Assay (Citrulline Conversion Assay)
This gold-standard assay directly measures the enzymatic activity of purified NOS isoforms by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing the necessary cofactors: NADPH (1 mM), FAD (10 µM), FMN (10 µM), (6R)-5,6,7,8-tetrahydrobiopterin (BH4; 10 µM), and for nNOS and eNOS, calmodulin (10 µg/mL) and CaCl₂ (2 mM).
-
Inhibitor Preparation: Prepare stock solutions of S-MTC and 7-NI in a suitable solvent (e.g., water or DMSO) and create a serial dilution to test a range of concentrations.
-
Enzyme and Substrate Addition: In a microcentrifuge tube, combine the reaction mixture, the desired concentration of the inhibitor (or vehicle control), and the purified NOS enzyme (nNOS, eNOS, or iNOS).
-
Reaction Initiation: Initiate the reaction by adding L-[³H]arginine (specific activity ~1 µCi/nmol) to a final concentration of ~10 µM.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).
-
Separation of L-Citrulline: Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG50W-X8). The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will pass through.
-
Quantification: Collect the eluate and quantify the amount of L-[³H]citrulline using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.
Caption: A streamlined workflow for the in vitro NOS inhibition assay.
In Vivo Model of Neuropathic Pain (Partial Sciatic Nerve Ligation)
This widely used model in rats mimics key features of clinical neuropathic pain and is suitable for evaluating the analgesic efficacy of NOS inhibitors.
Methodology:
-
Animal Preparation: Acclimate adult male Sprague-Dawley or Wistar rats to the housing and testing environment.
-
Surgical Procedure: Anesthetize the rat (e.g., with isoflurane). In one hind limb, expose the sciatic nerve at the mid-thigh level. Carefully isolate the nerve and ligate approximately one-third to one-half of the dorsal portion of the nerve with a silk suture.
-
Post-Operative Care: Close the incision and allow the animal to recover. Administer post-operative analgesics as per institutional guidelines.
-
Behavioral Testing: At various time points post-surgery (e.g., days 7, 14, and 21), assess the development of mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments. Measure the paw withdrawal threshold in response to calibrated filaments applied to the plantar surface of the hind paw.
-
Inhibitor Administration: Administer S-MTC, 7-NI, or vehicle control via the desired route (e.g., intraperitoneal or intravenous injection) at a predetermined time before behavioral testing.
-
Data Analysis: Compare the paw withdrawal thresholds between the different treatment groups. A significant increase in the withdrawal threshold in the inhibitor-treated groups compared to the vehicle group indicates an analgesic effect.
Conclusion: Selecting the Right Tool for the Job
The choice between S-Methyl-L-thiocitrulline and 7-Nitroindazole as your nNOS inhibitor of choice is not a matter of one being definitively "better" but rather which is more "fit for purpose."
-
For in vitro studies demanding the highest degree of selectivity for nNOS over eNOS, S-Methyl-L-thiocitrulline is the clear frontrunner. Its superior selectivity profile minimizes the confounding variable of eNOS inhibition, providing cleaner, more interpretable data.
-
For in vivo studies where maintaining normal cardiovascular function is paramount, 7-Nitroindazole presents a compelling option. Its well-documented lack of hypertensive effects at therapeutic doses makes it a valuable tool for investigating the central roles of nNOS without inducing systemic cardiovascular changes.
Ultimately, the decision rests on a careful consideration of your experimental design, the specific biological question you are addressing, and the potential for off-target effects to influence your results. This guide, with its comprehensive data and detailed protocols, is intended to equip you with the knowledge and tools necessary to make an informed decision and advance your research with confidence and scientific rigor.
References
-
Gardiner, S. M., et al. (2004). Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats. British Journal of Pharmacology, 141(4), 633-643. [Link]
-
Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. The Journal of Biological Chemistry, 269(43), 26677-26683. [Link]
-
Kalinkovich, A., & Livshits, G. (2015). A cellular model for screening neuronal nitric oxide synthase inhibitors. PLoS One, 10(3), e0119472. [Link]
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Bryan, N. S., & Grisham, M. B. (2007). Nitric oxide detection methods in vitro and in vivo. Methods in Molecular Biology, 396, 159-170. [Link]
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Dermentzaki, G., et al. (2013). Neuronal Nitric Oxide Synthase Inhibition Prevents Cerebral Palsy following Hypoxia-Ischemia in Fetal Rabbits: Comparison between JI-8 and 7-Nitroindazole. Developmental Neuroscience, 35(5), 414-426. [Link]
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Yoshida, T., et al. (2000). The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats. Stroke, 31(1), 213-219. [Link]
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Shibuta, S., et al. (2013). Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1. PLoS One, 8(9), e73640. [Link]
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Moore, P. K., & Handy, R. L. (1998). On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase. Trends in Pharmacological Sciences, 19(9), 348-350. [Link]
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Meller, S. T., et al. (1996). Spinal nitric oxide synthase inhibition blocks the development of a persistent hyperalgesic state in the rat. Neuroscience Letters, 209(2), 113-116. [Link]
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Park, E., & Youn, D. (2009). Rat Models of Neuropathic Pain: CCI, PSNL, SNL and SNI. Laboratory Animal Research, 25(2), 141-148. [Link]
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Narayanan, K., & Griffith, O. W. (1994). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. Journal of Medicinal Chemistry, 37(7), 885-887. [Link]
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Schulz, J. B., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. The Journal of Neurochemistry, 64(2), 936-939. [Link]
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Mukherjee, P., et al. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Chemical Society Reviews, 43(19), 6814-6839. [Link]
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Johns, D. G., et al. (1996). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology, 85(5), 1111-1119. [Link]
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Pacher, P., & Szabo, C. (2005). Comparison of the nitric oxide synthase interactomes and S-nitroso-proteomes: furthering the case for enzymatic S-nitrosylation. Molecular and Cellular Proteomics, 4(9), 1333-1343. [Link]
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Giraldez-Perez, R. M., et al. (2014). Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal. Psychopharmacology, 172(2), 211-219. [Link]
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A Researcher's Guide to Confirming Stereoselective Inhibition of Nitric Oxide Synthase by S-Methyl-L-thiocitrulline
In the landscape of nitric oxide synthase (NOS) research, the pursuit of isoform-selective inhibitors is paramount for dissecting the distinct physiological and pathological roles of the three NOS isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). S-Methyl-L-thiocitrulline (SMLT) has emerged as a potent and valuable pharmacological tool due to its notable selectivity for nNOS. A critical aspect of its utility lies in its stereoselectivity, a common feature among arginine-based NOS inhibitors, where the L-enantiomer exhibits significantly greater inhibitory activity than its D-counterpart. This guide provides a comprehensive framework for researchers to independently verify the stereoselective inhibition of NOS by SMLT, integrating established experimental data with detailed, field-proven protocols.
The Foundation: Understanding NOS Isoforms and the Significance of Stereoselectivity
Nitric oxide (NO) is a ubiquitous signaling molecule synthesized from the oxidation of L-arginine to L-citrulline by the family of NOS enzymes.[1] Each isoform plays a distinct role: nNOS is crucial for neurotransmission, eNOS regulates vascular tone, and iNOS is a key component of the immune response.[2] Dysregulation of NOS activity is implicated in a multitude of pathological conditions, making isoform-selective inhibitors invaluable for therapeutic development and mechanistic studies.[3]
The active site of NOS enzymes is exquisitely shaped to accommodate the L-arginine substrate. This inherent chirality dictates that inhibitors designed as substrate analogs, such as SMLT, will also exhibit stereoselectivity. The L-configuration allows for optimal binding and interaction with key residues within the active site, leading to potent inhibition. Conversely, the D-enantiomer, with its altered spatial arrangement, is a poor fit and is expected to be largely inactive. Confirming this stereoselectivity is a crucial validation step for any researcher employing SMLT as a selective nNOS inhibitor.
Comparative Analysis: L-SMLT vs. D-SMLT
Experimental data from peer-reviewed studies provide a quantitative basis for the potent and selective inhibition of NOS isoforms by L-SMLT. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity, with lower values indicating greater potency.
| Inhibitor | Target Isoform | Inhibitory Constant (Ki) | Selectivity |
| S-Methyl-L-thiocitrulline (L-SMLT) | nNOS (human) | 1.2 nM | ~9-fold vs. eNOS |
| eNOS (human) | 11 nM | ~33-fold vs. iNOS | |
| iNOS (human) | 40 nM | ||
| S-Methyl-D-thiocitrulline (D-SMLT) | nNOS, eNOS, iNOS | Not reported; expected to be inactive | N/A |
Data compiled from Furfine, E.S., et al. (1994).[4]
Experimental Verification: A Step-by-Step Guide
To empirically validate the stereoselective inhibition of NOS by SMLT, two key experimental phases are required: the synthesis of the L- and D-enantiomers and the subsequent measurement of their inhibitory activity using a robust NOS assay.
Part 1: Synthesis of S-Methyl-L-thiocitrulline and S-Methyl-D-thiocitrulline
While several studies report the synthesis of SMLT, a detailed, publicly available step-by-step protocol is not consistently provided. The synthesis generally involves the conversion of the corresponding ornithine enantiomer. Researchers should refer to the methodologies outlined in publications that have successfully synthesized and utilized these compounds, such as Narayanan, K., et al. (1995) and Furfine, E.S., et al. (1994), and adapt them for their laboratory setting.[4][5] The general synthetic strategy involves the reaction of the appropriately protected L- or D-ornithine with a thiocarbamoylating agent, followed by S-methylation and deprotection. Rigorous purification and characterization (e.g., by NMR and mass spectrometry) are essential to ensure the stereochemical purity of the final products.
Part 2: The Arginine-to-Citrulline Conversion Assay
The most widely accepted method for measuring NOS activity is the arginine-to-citrulline conversion assay.[6] This assay directly measures the enzymatic activity by quantifying the formation of radiolabeled L-citrulline from radiolabeled L-arginine.
Caption: Experimental workflow for confirming stereoselective NOS inhibition.
This protocol is a guideline and may require optimization based on the specific NOS isoform and its source.
1. Reagents and Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors.
-
Reaction Buffer (2X): 100 mM HEPES (pH 7.4), 2 mM EDTA, 2.5 mM CaCl2, 2 mM DTT.
-
NOS Cofactors: 2 mM NADPH, 4 µM FAD, 4 µM FMN, 10 µM Tetrahydrobiopterin (BH4).
-
Substrate: L-[14C]Arginine or L-[3H]Arginine.
-
Inhibitors: Stock solutions of S-Methyl-L-thiocitrulline and S-Methyl-D-thiocitrulline in an appropriate solvent.
-
Stop Buffer: 100 mM HEPES (pH 5.5), 10 mM EDTA.
-
Equilibration Buffer: 20 mM Sodium Acetate (pH 5.5).
-
Ion-Exchange Resin: Dowex AG 50W-X8 (Na+ form), equilibrated in Equilibration Buffer.
2. Enzyme Preparation (Example: Tissue Homogenate):
-
Homogenize fresh or frozen tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble NOS enzyme. Determine the protein concentration of the supernatant.
3. Assay Procedure:
-
Prepare reaction tubes on ice. For each reaction, add:
-
25 µL of 2X Reaction Buffer.
-
A solution containing the NOS cofactors.
-
The desired concentration of L-SMLT, D-SMLT, or vehicle (for control).
-
Radiolabeled L-arginine (final concentration typically near the Km of the enzyme).
-
Add water to bring the volume to 45 µL.
-
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of the enzyme preparation. The final reaction volume is 50 µL.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 400 µL of ice-cold Stop Buffer.
4. Separation and Quantification:
-
Prepare small columns with the equilibrated Dowex AG 50W-X8 resin.
-
Apply the entire reaction mixture to the column. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline will flow through.
-
Wash the column with an additional volume of Equilibration Buffer and collect the eluate.
-
Quantify the amount of radiolabeled L-citrulline in the eluate using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the amount of L-citrulline produced in each reaction.
-
Determine the percentage of inhibition for each concentration of L-SMLT and D-SMLT relative to the control reaction.
-
Plot the percent inhibition against the inhibitor concentration and calculate the IC50 value for L-SMLT. The IC50 can be converted to a Ki value using the Cheng-Prusoff equation if the Km for L-arginine is known.
-
Confirm that D-SMLT shows minimal to no inhibition at concentrations where L-SMLT is highly effective.
The Underlying Mechanism: The NOS Catalytic Cycle
The stereoselective inhibition of NOS by SMLT can be understood in the context of the enzyme's catalytic cycle.
Caption: Simplified schematic of the NOS signaling pathway and points of inhibition.
L-SMLT, as a competitive inhibitor, binds to the same active site on the NOS enzyme as the natural substrate, L-arginine. Its L-configuration allows it to be recognized and bound with high affinity, effectively blocking the conversion of L-arginine to L-citrulline and NO. In contrast, the stereochemistry of D-SMLT prevents it from fitting correctly into the active site, resulting in a lack of significant inhibition.
Conclusion
This guide provides a robust framework for researchers to confidently confirm the stereoselective inhibition of NOS by S-Methyl-L-thiocitrulline. By combining a thorough understanding of the underlying principles with meticulous execution of the provided experimental protocols, scientists can generate high-quality, reproducible data. This validation is not merely a procedural step but a cornerstone of rigorous scientific inquiry, ensuring the accurate interpretation of experimental results and advancing our understanding of the multifaceted roles of nitric oxide in health and disease.
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Furfine, E.S., Harmon, M.F., Paith, J.E., & Garvey, E.P. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. The Journal of Biological Chemistry, 269(43), 26677-26683. [Link]
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Narayanan, K., Spack, L., McMillan, K., Gross, S.S., Masters, B.S., & Griffith, O.W. (1995). S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo. The Journal of Biological Chemistry, 270(19), 11103-11110. [Link]
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Bredt, D.S., & Snyder, S.H. (1990). Isolation of nitric oxide synthetase, a calmodulin-requiring enzyme. Proceedings of the National Academy of Sciences, 87(2), 682-685. [Link]
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Frey, C., Narayanan, K., McMillan, K., Spack, L., Gross, S.S., Masters, B.S., & Griffith, O.W. (1994). L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. The Journal of Biological Chemistry, 269(42), 26083-26091. [Link]
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Alderton, W.K., Cooper, C.E., & Knowles, R.G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615. [Link]
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Cinelli, M.A., et al. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews, 40(1), 158-189. [Link]
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Hobbs, A.J., Higgs, A., & Moncada, S. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual Review of Pharmacology and Toxicology, 39, 191-220. [Link]
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Szabó, C., & Billiar, T.R. (1999). Novel roles of nitric oxide in biology and medicine. Pacific Symposium on Biocomputing, 4, 532-543. [Link]
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Schmidt, H.H., & Walter, U. (1994). NO at work. Cell, 78(6), 919-925. [Link]
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Assessing the In Vivo Pressor Activity of S-Methyl-L-thiocitrulline: A Comparative Guide for Researchers
For researchers in pharmacology and drug development, the precise evaluation of vasoactive compounds is paramount. This guide provides an in-depth technical comparison of the pressor activity of S-Methyl-L-thiocitrulline (SMTC), a potent nitric oxide synthase (NOS) inhibitor, with other commonly used pressor agents. By examining its mechanism of action and comparing its in vivo effects against both a non-selective NOS inhibitor and alpha-adrenergic agonists, this document aims to equip scientists with the necessary knowledge to make informed decisions in their experimental designs.
Introduction to Vasoactive Agents and the Role of Nitric Oxide
The regulation of vascular tone is a complex physiological process critical for maintaining blood pressure and ensuring adequate tissue perfusion. Endogenous signaling molecules, such as nitric oxide (NO), play a crucial role as potent vasodilators[1][2]. The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS)[1]. Inhibition of these enzymes leads to a reduction in basal NO production, resulting in vasoconstriction and a subsequent increase in mean arterial pressure (MAP)[1][3]. This principle forms the basis for the pressor activity of NOS inhibitors.
S-Methyl-L-thiocitrulline (SMTC) has emerged as a valuable research tool due to its potent and selective inhibition of the neuronal isoform of NOS (nNOS)[1][4]. Understanding its in vivo pressor profile in comparison to other agents is essential for its effective application in research settings.
Mechanisms of Action: A Comparative Overview
The pressor agents discussed in this guide elicit their effects through distinct molecular pathways. A clear understanding of these mechanisms is fundamental to interpreting experimental outcomes and selecting the appropriate compound for a given research question.
S-Methyl-L-thiocitrulline (SMTC) and L-NAME: Inhibition of Nitric Oxide Synthesis
Both SMTC and N(G)-nitro-L-arginine methyl ester (L-NAME) function by inhibiting NOS, thereby reducing the production of the vasodilator nitric oxide[1][2][5]. As competitive inhibitors of the substrate L-arginine, they block the synthesis of NO, leading to unopposed vasoconstrictor tone and an increase in blood pressure[6][7].
A key distinction between these two compounds lies in their selectivity. SMTC exhibits a notable selectivity for the neuronal isoform of NOS (nNOS) over the endothelial isoform (eNOS)[1][4]. In contrast, L-NAME is a non-selective inhibitor, affecting all NOS isoforms[1][2]. This difference in selectivity can have important implications for their systemic and regional hemodynamic effects[1].
Figure 1: Mechanism of NOS Inhibition by SMTC and L-NAME.
Phenylephrine and Norepinephrine: Alpha-Adrenergic Receptor Agonism
Phenylephrine and norepinephrine exert their pressor effects by acting as agonists at adrenergic receptors, specifically the α1-adrenergic receptors located on vascular smooth muscle cells[8][9].
-
Phenylephrine is a selective α1-adrenergic receptor agonist[10].
-
Norepinephrine is a non-selective agonist, stimulating α1, α2, and β1-adrenergic receptors[11][12].
Activation of α1-adrenergic receptors initiates a signaling cascade involving the Gq protein, which in turn activates phospholipase C (PLC)[12]. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium leads to the activation of myosin light chain kinase, phosphorylation of myosin, and subsequent smooth muscle contraction and vasoconstriction[11].
Figure 2: Alpha-1 Adrenergic Receptor Signaling Pathway.
Experimental Protocol for In Vivo Assessment of Pressor Activity
To ensure reliable and reproducible data, a standardized experimental protocol is crucial. The following outlines a detailed methodology for assessing the pressor activity of test compounds in conscious, unrestrained rats using direct arterial blood pressure measurement.
Animal Preparation and Surgical Implantation of Catheters
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-350 g) are commonly used. Animals should be housed under controlled conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Catheter Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Under aseptic conditions, surgically implant a catheter into the carotid artery for direct measurement of arterial blood pressure and into the jugular vein for intravenous administration of test compounds[13][14].
-
Exteriorize the catheters at the dorsal neck region and secure them.
-
Allow the animals a recovery period of at least 48 hours post-surgery to ensure they are in a stable physiological state before experimentation[14].
-
Experimental Procedure
-
Acclimatization: On the day of the experiment, allow the rats to acclimatize to the experimental setup for at least 30 minutes.
-
Connection to Monitoring System: Connect the arterial catheter to a pressure transducer linked to a data acquisition system for continuous recording of blood pressure and heart rate[13].
-
Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate for a stable period of at least 30 minutes before administering any compounds.
-
Compound Administration:
-
Prepare fresh solutions of S-Methyl-L-thiocitrulline, L-NAME, phenylephrine, and norepinephrine in sterile saline.
-
Administer the compounds intravenously as a bolus injection or a continuous infusion through the jugular vein catheter.
-
A dose-response curve should be generated for each compound by administering increasing doses.
-
-
Data Recording and Analysis:
-
Continuously record MAP and heart rate throughout the experiment.
-
Calculate the change in MAP from the baseline for each dose of each compound.
-
Plot the dose-response curves and determine the effective dose required to produce a specific increase in MAP (e.g., ED50).
-
Figure 3: Experimental Workflow for In Vivo Pressor Assessment.
Comparative In Vivo Pressor Activity
The following tables summarize the in vivo pressor effects of S-Methyl-L-thiocitrulline, L-NAME, phenylephrine, and norepinephrine in conscious rats, based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited; therefore, these data are compiled from various sources and should be interpreted with consideration for potential variations in experimental protocols.
Table 1: Pressor Effects of NOS Inhibitors in Conscious Rats
| Compound | Dose (mg/kg, i.v. bolus) | Change in Mean Arterial Pressure (mmHg) | Duration of Action | Species/Strain | Reference |
| S-Methyl-L-thiocitrulline | 0.3 | ~ +15 | Short-lived | Sprague-Dawley | [1] |
| 1.0 | ~ +25 | Sustained | Sprague-Dawley | [1] | |
| 3.0 | ~ +35 | Sustained | Sprague-Dawley | [1] | |
| 10.0 | ~ +40 (initial) | Less sustained than L-NAME | Sprague-Dawley | [1] | |
| L-NAME | 0.3 | No significant change | - | Sprague-Dawley | [1] |
| 1.0 | ~ +20 | Sustained | Sprague-Dawley | [1] | |
| 3.0 | ~ +30 | Sustained | Sprague-Dawley | [5][15] | |
| 10.0 | ~ +35 | Sustained | Sprague-Dawley | [1] |
Data are approximate values derived from graphical representations in the cited literature.
Table 2: Pressor Effects of Alpha-Adrenergic Agonists in Conscious Rats
| Compound | Dose (µg/kg, i.v. bolus) | Change in Mean Arterial Pressure (mmHg) | Duration of Action | Species/Strain | Reference |
| Phenylephrine | 1 - 10 | Dose-dependent increase | Transient | Sprague-Dawley | [15] |
| Norepinephrine | 0.125 - 8.0 | Dose-dependent increase | Not specified | Sprague-Dawley | [16] |
Quantitative data for the change in MAP for phenylephrine and norepinephrine are presented as dose-dependent increases as specific values vary across studies. Researchers should refer to the cited literature for detailed dose-response curves.
Discussion and Field-Proven Insights
The choice of a pressor agent for in vivo studies depends on the specific research question.
-
S-Methyl-L-thiocitrulline (SMTC) is an excellent tool for investigating the role of neuronal nitric oxide synthase in cardiovascular regulation. Its selectivity for nNOS allows for more targeted studies compared to non-selective inhibitors like L-NAME[1][4]. The data indicate that at lower doses (e.g., 0.3 mg/kg), SMTC produces a pressor response while L-NAME does not, highlighting its greater potency in vivo, likely due to its nNOS selectivity[1].
-
L-NAME remains a widely used tool for studying the overall contribution of all NOS isoforms to blood pressure regulation. Its sustained pressor effect at higher doses makes it suitable for long-term studies of NO deficiency-induced hypertension[5][17]. However, its lack of isoform selectivity is a significant limitation when dissecting the specific roles of nNOS, eNOS, and iNOS.
-
Phenylephrine is a valuable agent for studying α1-adrenergic receptor-mediated vasoconstriction in isolation, as it has minimal effects on other adrenergic receptors[10]. Its transient nature makes it suitable for acute studies of vascular reactivity.
-
Norepinephrine , as the endogenous neurotransmitter of the sympathetic nervous system, provides a more physiological model for studying sympathetic-mediated pressor responses . Its action on multiple adrenergic receptor subtypes (α1, α2, β1) results in a more complex cardiovascular response compared to the selective action of phenylephrine[11][12].
When comparing NOS inhibitors to α-adrenergic agonists, it is crucial to recognize their fundamentally different mechanisms. NOS inhibitors increase blood pressure by removing a tonic vasodilatory influence, while α-adrenergic agonists actively induce vasoconstriction. The magnitude and duration of the pressor response can vary significantly between these classes of compounds and are influenced by the basal level of NO production and sympathetic tone in the experimental animal.
Conclusion
S-Methyl-L-thiocitrulline is a potent and selective nNOS inhibitor that produces a significant pressor response in vivo. Its selectivity offers a distinct advantage over the non-selective inhibitor L-NAME for studies focused on the role of nNOS in cardiovascular control. When compared to α-adrenergic agonists like phenylephrine and norepinephrine, SMTC provides a tool to investigate a different physiological pathway of blood pressure regulation. The choice between these agents should be guided by the specific scientific question, with careful consideration of their distinct mechanisms of action, potency, and selectivity. This guide provides a foundational framework and supporting data to aid researchers in the design and interpretation of in vivo studies involving these important vasoactive compounds.
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Measurement of invasive blood pressure in rats. PMC. (URL: [Link])
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Diminished pressor response to exogenous norepinephrine and angiotensin II in septic, unanesthetized rats: evidence for a prostaglandin-mediated effect. PubMed. (URL: [Link])
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A Simple Versatile Method for Measuring Tail Cuff Systolic Blood Pressure in Conscious Rats. ResearchGate. (URL: [Link])
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L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. PubMed. (URL: [Link])
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Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension. (URL: [Link])
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Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse. PMC. (URL: [Link])
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Reduced vascular response to phenylephrine during exposure to lipopolysaccharide in vitro involves nitric oxide and endothelin 1. PubMed. (URL: [Link])
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Modulation of norepinephrine signaling by the alpha-2 adrenergic... ResearchGate. (URL: [Link])
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Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine. (URL: [Link])
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(PDF) Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS. ResearchGate. (URL: [Link])
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Alpha-1 Adrenergic Receptor Agonist Phenylephrine Inhibits Sepsis-Induced Cardiomyocyte Apoptosis and Cardiac Dysfunction via Activating ERK1/2 Signal Pathway. PubMed. (URL: [Link])
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ALPHA-1 ADRENORECEPTORS MODULATE GABA RELEASE ONTO VENTRAL TEGMENTAL AREA DOPAMINE NEURONS. PMC. (URL: [Link])
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Alpha 1 adrenergic receptor. Slideshare. (URL: [Link])
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Difference in Pressor Responses to NG-Monomethyl-L Arginine between Conscious and Anesthetized Rats. Semantic Scholar. (URL: [Link])
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Stress-induced alterations of norepinephrine release in the bed nucleus of the stria terminalis of mice. PMC. (URL: [Link])
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Safety Operating Guide
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
As a Senior Application Scientist, I understand that moving from groundbreaking research to clinical application requires meticulous attention to detail at every step, including the responsible management of chemical reagents. Proper disposal of a compound like S-Methyl-L-thiocitrulline acetate is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of S-Methyl-L-thiocitrulline acetate. The procedures outlined here are designed to protect you, your colleagues, and the environment, ensuring that your work continues to meet the highest standards of professional practice.
S-Methyl-L-thiocitrulline acetate is a potent inhibitor of nitric oxide synthase (NOS) and a valuable tool in biochemical and pharmaceutical research.[1][2][3][4] However, like any specialized chemical, it possesses inherent hazards that must be managed. Understanding these risks is the first step toward safe handling and disposal.
The primary disposal directive for this compound, as stated in its Safety Data Sheet (SDS), is to consign it to an approved hazardous waste disposal plant.[5] This is non-negotiable and is due to the compound's characteristics and the potential hazards of its related chemical class, thioureas, which can be toxic to aquatic life.[6]
Table 1: Hazard Profile of S-Methyl-L-thiocitrulline Acetate
| Hazard Type | Description | GHS Pictogram | Source |
| Irritation | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Direct contact should be avoided through the use of appropriate Personal Protective Equipment (PPE). |
ngcontent-ng-c2307461527="" class="ng-star-inserted"> | [5] |
| Environmental | While specific data is limited, related thiourea compounds are noted as being toxic to aquatic life with long-lasting effects. Therefore, release into the environment must be strictly prevented.[7] |
ngcontent-ng-c2307461527="" class="ng-star-inserted"> | |
| Combustibility | The compound is a combustible solid. While not highly flammable, it should be kept away from ignition sources. | None specified |
Causality: The requirement for professional disposal stems from these hazards. Improper disposal, such as drain disposal, could lead to significant aquatic toxicity. The irritant nature of the powder necessitates careful handling to prevent personnel exposure during segregation and packaging for disposal.
Pre-Disposal: Preparing Waste for Collection
Effective waste management begins long before the disposal truck arrives. It starts with proper segregation and containment at the point of generation.
Required Materials
-
Dedicated, labeled hazardous waste container (HDPE or glass, with a secure screw-cap).
-
Hazardous waste tags/labels (provided by your institution's Environmental Health & Safety department, EH&S).
-
Appropriate PPE: Nitrile gloves, safety glasses/goggles, and a lab coat.
Waste Segregation Protocol
It is critical to segregate waste streams to prevent dangerous chemical reactions and to facilitate proper disposal.
-
Step 1: Solid Waste:
-
Place unused or expired S-Methyl-L-thiocitrulline acetate powder directly into a designated solid chemical waste container.
-
Contaminated items such as weighing boats, contaminated paper towels, and used gloves should also be placed in this container.
-
Rationale: Commingling solids prevents potential reactions with liquid waste and simplifies the disposal process for the waste management facility.
-
-
Step 2: Liquid Waste:
-
Collect aqueous solutions containing S-Methyl-L-thiocitrulline acetate in a dedicated liquid hazardous waste container.
-
Do not mix with other waste streams like halogenated solvents, organic solvents, or heavy metals.
-
Rationale: Mixed solvents require more complex and costly disposal procedures. Keeping aqueous waste separate is more environmentally sound and cost-effective.
-
-
Step 3: Sharps and Glassware:
-
Dispose of contaminated sharps (needles, scalpels) in a designated sharps container.
-
Heavily contaminated glassware that cannot be decontaminated should be treated as solid waste. Rinseable glassware should be decontaminated (see Section 3) before washing.
-
Rationale: This is a primary safety measure to prevent physical injury and chemical exposure to support staff.
-
Step-by-Step Disposal and Decontamination Procedure
The following protocol outlines the process for packaging waste for collection by your institution's certified waste handler.
Packaging Solid Waste
-
Select Container: Choose a wide-mouth, sealable container made of a compatible material (e.g., HDPE). Ensure it is clean and dry.[8]
-
Affix Label: Attach a hazardous waste label to the container before adding any waste.[8] Fill in your name, lab location, and the chemical name: "S-Methyl-L-thiocitrulline acetate."
-
Transfer Waste: Carefully transfer the solid waste into the container, minimizing dust formation.[7]
-
Secure Lid: Keep the container lid securely fastened at all times, except when adding waste.[8] This is a regulatory requirement and prevents the release of vapors or dust.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within your lab, away from incompatible materials.[9]
Packaging Liquid Waste
-
Select Container: Use a chemically resistant bottle (glass or HDPE) with a leak-proof screw cap.
-
Affix Label: Attach a hazardous waste label. List all constituents, including water and S-Methyl-L-thiocitrulline acetate, with estimated percentages.
-
Transfer Waste: Using a funnel, carefully pour the liquid waste into the container. Do not fill beyond 90% capacity to allow for vapor expansion.[8]
-
Secure and Store: Secure the cap tightly and store the container in secondary containment (such as a plastic tub) within the SAA.
Decontaminating Labware
-
Initial Rinse: Rinse contaminated glassware (e.g., beakers, flasks) three times with a suitable solvent. The first rinse should be with a solvent in which the compound is soluble. Subsequent rinses can be with water.
-
Collect Rinsate: Crucially, collect all three rinses as hazardous liquid waste. Do not pour them down the drain.
-
Final Wash: After the triple rinse, the glassware can be washed normally with soap and water.
-
Self-Validation: This triple-rinse protocol is a standard and effective method for ensuring that residual chemical quantities are captured and treated as hazardous waste, rendering the glassware safe for reuse or standard disposal.
-
Waste Disposal Workflow and Logistics
Adherence to institutional and federal guidelines is mandatory. The U.S. Environmental Protection Agency (EPA) provides specific regulations for hazardous waste generated in academic labs.[10]
-
Accumulation Time: Do not store full waste containers in the lab. Regulations often require removal within a specific timeframe (e.g., 6-12 months) from the date the first drop of waste was added, regardless of how full the container is.[11][12]
-
Request Pickup: Once a waste container is 75% full or reaches its accumulation time limit, submit a hazardous waste pickup request through your institution's EH&S online portal.[12]
-
Professional Disposal: Trained professionals from your EH&S department or a contracted waste management company will collect the waste for final disposal in compliance with all local, state, and federal regulations.[13]
The following diagram illustrates the decision-making process for segregating and disposing of waste related to S-Methyl-L-thiocitrulline acetate.
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
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- 13. preclaboratories.com [preclaboratories.com]
Personal protective equipment for handling S-Methyl-L-thiocitrulline acetate
Executive Safety Summary & Risk Profile
S-Methyl-L-thiocitrulline (SMTC) acetate is a potent, selective neuronal nitric oxide synthase (nNOS) inhibitor. While often classified under generic "Irritant" categories (H315, H319, H335), treating it solely as a nuisance dust is a critical error in research environments.
As a bioactive enzyme inhibitor, the primary risk is not acute toxicity (LD50), but physiological modulation via inadvertent exposure . Inhalation of the dust or dermal absorption of the solution can theoretically alter nitric oxide signaling, affecting blood pressure regulation and neurotransmission.
Substance Characteristics & Hazards
| Property | Specification | Safety Implication |
| Physical State | Solid (White/Off-white powder) | High risk of aerosolization during weighing. |
| Storage | -20°C, Hygroscopic | Cold containers accumulate condensation, increasing slip risks and hydrolysis if opened cold. |
| Solubility | Water, DMSO, Ethanol | Critical: DMSO enhances skin permeability, carrying the inhibitor directly into the bloodstream. |
| GHS Classification | Irritant (Skin, Eye, Respiratory) | Requires barrier protection to prevent mucosal contact. |
The Hierarchy of Controls: Engineering First
PPE is your last line of defense. You must establish engineering controls before opening the vial.
Primary Engineering Control: Chemical Fume Hood
-
Requirement: All weighing and solubilization of SMTC acetate powder must occur inside a certified chemical fume hood.
-
Airflow: Verify face velocity is between 0.3 – 0.5 m/s (60–100 fpm).
-
Sash Height: Keep the sash at the working height (usually 18 inches) to protect the face from potential splashes or puff-backs.
Secondary Control: Balance Enclosure
If a fume hood is unavailable (not recommended), a dedicated powder weighing enclosure with HEPA filtration is the minimum requirement. Never weigh this substance on an open bench.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating barrier system.
| PPE Category | Standard Specification | Advanced Protocol (High Risk/Stock Prep) | Rationale |
| Hand Protection | Nitrile Gloves (Minimum 4-5 mil thickness) | Double Gloving: Nitrile (inner) + Nitrile (outer). If using DMSO: Silver Shield/Laminate under-gloves. | Nitrile provides excellent protection against the solid salt. However, if dissolving in DMSO, standard nitrile is permeable; double gloving allows outer glove removal upon contamination. |
| Eye Protection | Safety Glasses with side shields (ANSI Z87.1) | Chemical Goggles (Indirect Vent) | Goggles are required if there is a risk of fine dust generation or if working with large volumes of liquid stock. |
| Respiratory | None required inside Fume Hood.[1] | N95 / P100 Respirator | Only required if engineering controls (hood) fail or are unavailable. |
| Body Protection | Lab Coat (Cotton/Polyester blend), closed-toe shoes, long pants. | Tyvek Sleeves or Apron | Disposable sleeves prevent cuff contamination, a common transfer point for powders. |
Operational Protocol: From Storage to Solution
This workflow minimizes thermal shock to the reagent (water absorption) and exposure to the operator.
Phase 1: Retrieval & Acclimatization
-
Remove the vial from the -20°C freezer.
-
The "Dry-Warm" Rule: Place the vial in a desiccator cabinet and allow it to warm to room temperature (approx. 30–45 mins) before breaking the seal.
-
Causality: Opening a cold vial causes immediate condensation. This degrades the hygroscopic chemical and creates a sticky residue that is difficult to weigh and easy to spread on gloves.
-
Phase 2: Weighing (The Critical Hazard Point)
-
Place the balance inside the fume hood.
-
Use an anti-static gun (if available) on the vial and spatula. Static charge can cause the light powder to "jump," leading to inhalation risk.
-
Weigh the required mass into a pre-tared amber vial (SMTC is potentially light-sensitive; amber glass is a prudent precaution).
Phase 3: Solubilization
-
Solvent Choice: Water (up to 50 mg/mL) or DMSO.
-
Technique: Add solvent to the powder, not powder to the solvent. This prevents the "puff" of displaced air that ejects powder.
-
Vortexing: Cap tightly before vortexing. Do not vortex open containers.
Phase 4: Decontamination
-
Wipe the balance area with a damp paper towel (water is sufficient for the acetate salt).
-
Dispose of the towel as hazardous solid waste.
-
Remove outer gloves inside the hood and discard.
Visualized Workflows
Diagram 1: Hierarchy of Safety Controls
This diagram illustrates the dependency of safety on engineering controls over PPE.
Caption: The barrier system relies on the Fume Hood (Blue) to contain the hazard. PPE (Red) is the final fail-safe, not the primary control.
Diagram 2: Safe Solubilization Workflow
A step-by-step logic flow for preparing the stock solution.
Caption: Operational sequence emphasizing the critical "Warm" step to prevent hydrolysis and contamination.
Emergency & Disposal Procedures
Accidental Release Measures
-
Spill (Solid): Do not dry sweep. Cover with wet paper towels (to suppress dust) and wipe up. Place in a sealed bag.
-
Spill (Liquid): Absorb with inert material (vermiculite or chem-pads).
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes. If dissolved in DMSO, seek medical attention as systemic absorption is accelerated.
-
Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids.
Disposal[4]
-
Waste Stream: Dispose of as Hazardous Chemical Waste .
-
Labeling: Clearly label as "nNOS Inhibitor - SMTC Acetate."
-
Prohibition: Do not dispose of down the drain.
References
-
National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 107968, S-Methyl-L-thiocitrulline. Retrieved October 26, 2023, from [Link]
-
University of California, Santa Barbara (UCSB). (2012).[1] Standard Operating Procedure: Nitric Oxide and NOS Inhibitors. Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
